tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMABGNQLJFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. When this powerful functional group is combined with the piperazine moiety—a privileged scaffold found in numerous approved drugs—the resulting building block becomes a valuable asset for researchers and drug development professionals. This guide provides an in-depth technical overview of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate, a key intermediate that embodies this powerful synergy. We will delve into its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. This compound is typically a solid or liquid at room temperature and should be stored in a dark, dry place at 2-8°C to ensure its stability.[1]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886779-77-7 | [2] |
| Molecular Formula | C₁₀H₁₇F₃N₂O₂ | [2] |
| Molecular Weight | 254.25 g/mol | [2] |
| Boiling Point (Predicted) | 263.4 ± 35.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [4] |
| Physical Form | Solid or liquid | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |
Spectroscopic Characterization
Expected ¹H NMR Spectral Features (in CDCl₃):
-
tert-Butyl Protons: A sharp singlet around 1.4-1.5 ppm, integrating to 9H.
-
Piperazine Ring Protons: A series of complex multiplets between approximately 2.5 and 4.0 ppm. The proton on the carbon bearing the trifluoromethyl group (C2) will likely be shifted downfield and may show coupling to the fluorine atoms.
-
N-H Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
tert-Butyl Carbonyl Carbon: A signal in the region of 154-156 ppm.
-
tert-Butyl Quaternary Carbon: A signal around 79-81 ppm.
-
tert-Butyl Methyl Carbons: A signal around 28 ppm.
-
Piperazine Ring Carbons: Signals in the range of 40-60 ppm. The carbon attached to the trifluoromethyl group (C2) will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly influenced by the electron-withdrawing nature of the CF₃ group.
-
Trifluoromethyl Carbon: A quartet with a large one-bond C-F coupling constant, typically found further downfield.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure good yield and purity. A common and logical approach involves the introduction of the Boc protecting group onto the piperazine scaffold.
General Synthetic Workflow
The synthesis generally proceeds via the protection of one of the nitrogen atoms of a suitable piperazine precursor. Given the target molecule, the starting material would be 2-(trifluoromethyl)piperazine. The protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard methodologies for Boc protection of amines.[6]
Materials:
-
2-(Trifluoromethyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)piperazine (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq).
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Reactivity and Chemical Transformations
The utility of this compound as a building block stems from the distinct reactivity of its functional groups.
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including catalytic hydrogenation and basic or nucleophilic reactions. However, it can be readily cleaved under acidic conditions.
Caption: Schematic of the Boc deprotection reaction.
Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction proceeds via protonation of the carbamate followed by the loss of carbon dioxide and isobutylene, yielding the free secondary amine as its corresponding salt.
N-Alkylation and N-Arylation
Once the Boc group is removed, the newly liberated secondary amine at the 4-position is a nucleophile and can undergo a variety of chemical transformations, most notably N-alkylation and N-arylation reactions. These reactions are fundamental in extending the molecular framework and introducing diverse substituents.
-
N-Alkylation: The deprotected piperazine can be reacted with various alkyl halides or tosylates in the presence of a base to introduce alkyl chains, which can be further functionalized.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between the piperazine nitrogen and aryl or heteroaryl halides. This is a widely used strategy in the synthesis of complex drug molecules.[7]
-
Reductive Amination: The secondary amine can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted piperazines.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylated piperazine motif is a common feature in a wide array of pharmacologically active compounds. While specific examples detailing the direct use of this compound in the synthesis of a marketed drug are not readily found in public literature, its value lies in its potential to serve as a key intermediate in the synthesis of novel drug candidates across various therapeutic areas. The general class of trifluoromethyl-substituted piperazines is integral to the development of inhibitors for enzymes such as FAK (Focal Adhesion Kinase), which are implicated in cancer progression.[8]
Hypothetical Application in the Synthesis of a Kinase Inhibitor
The following scheme illustrates a plausible synthetic route where this compound could be employed in the synthesis of a hypothetical kinase inhibitor.
Caption: Plausible synthetic route utilizing the title compound.
This generalized pathway highlights the strategic importance of this building block. The initial deprotection unmasks the reactive secondary amine, which can then be coupled with a diverse range of aromatic or heteroaromatic systems. Subsequent functionalization of other parts of the molecule can then lead to the final drug candidate.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a Boc-protected piperazine scaffold and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the synthesis of novel and complex molecules with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of the next generation of therapeutics.
References
- 1. This compound | 886779-77-7 [sigmaaldrich.com]
- 2. This compound | 886779-77-7 [m.chemicalbook.com]
- 3. cas 886779-69-7|| where to buy tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate [chemenu.com]
- 4. (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (1240587-88-5) for sale [vulcanchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. US9012461B2 - FAK inhibitors - Google Patents [patents.google.com]
A Technical Guide to tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique confluence of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] When this powerful functional group is strategically placed on a privileged scaffold like piperazine, the result is a high-value building block with broad applicability. This guide provides an in-depth technical overview of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate , a key intermediate for researchers and scientists in drug development. We will explore its synthesis, properties, and strategic application, providing the causal insights behind its utility.
Compound Identification and Physicochemical Properties
The precise identity and properties of a chemical building block are fundamental to its effective use in a synthetic campaign. This compound is a bifunctional molecule, featuring a piperazine ring substituted with a trifluoromethyl group at the 2-position. One of the ring nitrogens is protected with a tert-butyloxycarbonyl (Boc) group, rendering the other nitrogen available for subsequent chemical modification following a deprotection step.
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 886779-77-7 | [2] |
| Molecular Formula | C₁₀H₁₇F₃N₂O₂ | [2] |
| Molecular Weight | 254.25 g/mol | [1][2] |
| IUPAC Name | This compound | |
| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F | [3] |
| InChI Key | ODGMABGNQLJFIX-UHFFFAOYSA-N | [3] |
| Physical Form | Solid or liquid | |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | |
| Purity | Typically >98% |
The presence of the CF₃ group significantly influences the molecule's electronic character and conformation. It is a strong electron-withdrawing group, which can impact the pKa of the nearby secondary amine. The Boc protecting group is crucial for synthetic utility, as it allows for selective reactions at the unprotected secondary amine (N-4) or, more commonly, its removal under acidic conditions to unmask the N-1 amine for further elaboration.
Synthesis and Chemical Reactivity
The synthesis of substituted piperazines, particularly those bearing a trifluoromethyl group, requires careful strategic planning. While specific, peer-reviewed syntheses for the 2-substituted isomer are not abundant in public literature, a general and authoritative pathway can be constructed based on established methodologies for related structures. Racemic syntheses have been described in patent literature, often involving the condensation of a trifluoromethylated carbonyl compound with a protected ethylenediamine, followed by cyclization and reduction steps.[4]
A logical synthetic workflow is visualized below. The critical steps involve the creation of the trifluoromethylated piperazine core, followed by selective N-protection.
Figure 2: Deprotection and subsequent derivatization pathways.
Application in Drug Discovery: A Case Study
The strategic importance of this building block is best illustrated through its application in the synthesis of complex, biologically active molecules. A prominent example is its use in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors, as detailed in patent literature. [5][6]DDR1 is a receptor tyrosine kinase implicated in various diseases, including fibrosis and cancer, making it an attractive therapeutic target.
In this context, this compound serves as a key fragment for constructing the final inhibitor. The piperazine core acts as a central linker, connecting different pharmacophoric elements, while the trifluoromethyl group contributes to optimizing the drug-like properties of the final compound.
Experimental Protocol: Synthesis of a DDR1 Inhibitor Intermediate
The following protocol is an illustrative example based on the chemistry described in patent WO2017005583A1, demonstrating the practical utility of the title compound. [5] Objective: To synthesize an advanced intermediate by coupling deprotected 2-(trifluoromethyl)piperazine with a carboxylic acid partner.
PART 1: Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Causality Insight: The use of a strong acid like TFA ensures the complete and rapid cleavage of the acid-labile Boc group. DCM is an excellent, non-reactive solvent for this transformation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude salt of 2-(trifluoromethyl)piperazine can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for purification.
PART 2: Amide Bond Formation
-
Reagent Preparation: In a separate flask, dissolve the target carboxylic acid (e.g., 1H-indazole-5-carboxylic acid, 1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: Add a peptide coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.
-
Causality Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a proton scavenger to facilitate the reaction without competing as a nucleophile.
-
-
Coupling: Add a solution of the deprotected 2-(trifluoromethyl)piperazine (from Part 1, 1.0 eq) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the formation of the desired product by LC-MS.
-
Purification: Upon completion, perform an aqueous work-up and extract the product with an appropriate solvent (e.g., ethyl acetate). The final compound is then purified using flash column chromatography on silica gel to yield the desired amide intermediate.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that provides a reliable and efficient solution for introducing the valuable 2-(trifluoromethyl)piperazine scaffold into drug candidates. Its combination of a privileged piperazine core, the property-enhancing trifluoromethyl group, and the versatile Boc-protecting group makes it an indispensable tool for medicinal chemists aiming to accelerate the discovery of novel therapeutics. Its successful application in the synthesis of DDR1 inhibitors underscores its significant potential in developing next-generation medicines. [5]
References
- Google Patents. (2017). WO2017005583A1 - Triaza-spirodecanones as ddr1 inhibitors.
-
Google Patents. (2017). US Patent 10,239,876 B2. Retrieved from [Link]
-
ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
-
Zhang, X., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1086057. Retrieved from [Link]
-
IJPSR. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
-
Synbiochemicals. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
-
PubMed. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Retrieved from [Link]
-
ResearchGate. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]
-
ACS Publications. (2024). Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines.... Retrieved from [Link]
- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Retrieved from [Link]
Sources
- 1. (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (1240587-88-5) for sale [vulcanchem.com]
- 2. This compound | 886779-77-7 [m.chemicalbook.com]
- 3. 886779-77-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2017005583A1 - Triaza-spirodecanones as ddr1 inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its utility in constructing complex pharmaceutical candidates is driven by the unique physicochemical properties imparted by its constituent moieties: the piperazine scaffold, the metabolically stable trifluoromethyl (CF3) group, and the versatile tert-butyloxycarbonyl (Boc) protecting group. However, the successful transition of any active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental properties, primarily solubility and stability. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound, outlines robust experimental protocols for their evaluation, and discusses strategic approaches to overcome potential liabilities. The methodologies and insights presented herein are designed to empower researchers to make informed decisions during lead optimization, preformulation, and analytical development.
Physicochemical Profile and Structural Considerations
A molecule's behavior is dictated by its structure. The subject compound, this compound, possesses distinct functional groups that govern its solubility and stability profile.
-
Trifluoromethyl (CF3) Group : This group is a powerful modulator of physicochemical properties. Its high electronegativity and steric bulk significantly increase lipophilicity.[1] Furthermore, the strength of the carbon-fluorine bond confers exceptional metabolic stability, making the CF3 group a common bioisostere for methyl or chloro groups in drug design.[1][2] This enhanced lipophilicity is expected to decrease aqueous solubility.
-
Piperazine Ring : This core scaffold contains a secondary amine (NH) that is basic and can be protonated to form salts, a primary strategy for solubility enhancement.[3] The pKa of this amine is influenced by the electron-withdrawing nature of the adjacent CF3 group.
-
Tert-butyloxycarbonyl (Boc) Group : As a carbamate, the Boc group is a widely used protecting group for amines.[4] Its stability is pH-dependent; it is notably stable under basic and neutral conditions but is designed to be readily cleaved under acidic conditions.[5][6] This inherent lability is a critical factor in the compound's degradation profile.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-(trifluoromethyl)-1-piperazinecarboxylate | [7] |
| CAS Number | 886779-77-7 | [7][8] |
| Molecular Formula | C10H17F3N2O2 | [8] |
| Molecular Weight | 254.25 g/mol | [8][9] |
| Physical Form | Solid or liquid | [7] |
| Predicted pKa | 5.95 ± 0.40 (for the secondary amine) | [10] |
| Predicted XLogP3 | 1.6 | [9] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [7][11] |
Solubility Characterization and Enhancement
Poor aqueous solubility is a leading cause of failure in drug development. For a lipophilic molecule like this compound, a proactive and systematic approach to solubility assessment is crucial.
Theoretical Considerations
The positive XLogP3 value suggests a preference for lipid environments over aqueous ones, predicting low intrinsic aqueous solubility.[9] This necessitates experimental determination to guide formulation strategies, which can range from simple co-solvent systems for preclinical studies to more advanced formulations for clinical development.[12][13]
Experimental Protocol: Equilibrium Solubility Assessment
This protocol determines the thermodynamic equilibrium solubility, a gold-standard measure for preformulation.
Objective: To quantify the solubility of the compound in various pharmaceutically relevant media.
Materials:
-
This compound
-
Solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Dimethyl Sulfoxide (DMSO), Ethanol
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated HPLC-UV system
-
Syringe filters (e.g., 0.22 µm PVDF)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume (e.g., 1 mL) of each test solvent.[3] Ensure enough solid is added so that it remains undissolved at equilibrium.
-
Equilibration: Seal the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C).[3] Agitate for 24-48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining particulates.[3] Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve.
Table 2: Solubility Data Summary (Template)
| Solvent | Temperature (°C) | Solubility (µg/mL) | Classification |
| Purified Water | 25 | [Experimental Data] | [e.g., Poorly Soluble] |
| PBS (pH 7.4) | 25 | [Experimental Data] | [e.g., Poorly Soluble] |
| 0.1 M HCl | 25 | [Experimental Data] | [e.g., Soluble] |
| Ethanol | 25 | [Experimental Data] | [e.g., Freely Soluble] |
| DMSO | 25 | [Experimental Data] | [e.g., Very Soluble] |
Strategies for Solubility Enhancement
Should the aqueous solubility prove to be a limiting factor, several formulation strategies can be employed. The choice depends on the desired application, from in vitro assays to in vivo administration.[14][15]
Caption: Decision workflow for selecting a solubility enhancement strategy.
-
Salt Formation: Targeting the basic secondary amine of the piperazine ring is a highly effective method.[3] A salt screening study using various pharmaceutically acceptable acids (e.g., HCl, mesylate, sulfate) can identify a salt form with optimal solubility and physical stability.
-
Co-solvents: For early-stage research, water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can be used to solubilize the compound for assays.[3][13] It is critical to run appropriate vehicle controls, as high concentrations of organic solvents can interfere with biological systems.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug into a polymer matrix creates a high-energy, amorphous form that can significantly improve dissolution rates and achieve supersaturated concentrations.[12]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the lipophilic portions of the drug molecule within their hydrophobic core, while their hydrophilic exterior enhances solubility in water.[13]
Chemical Stability and Forced Degradation
Understanding a molecule's intrinsic stability is essential for determining its shelf-life, identifying compatible excipients, and developing a stability-indicating analytical method.[16][17] Forced degradation, or stress testing, is a systematic process to identify potential degradation pathways and products under more severe conditions than those used in accelerated stability testing.[18][19]
Predicted Degradation Pathways
The primary anticipated point of instability is the Boc-carbamate linkage.
-
Acid Hydrolysis: The Boc group is highly susceptible to acid-catalyzed hydrolysis. The mechanism proceeds through the formation of a stable tert-butyl carbocation, which subsequently eliminates to form isobutylene and releases carbon dioxide, yielding the free 2-(trifluoromethyl)piperazine.[5][6]
-
Base Hydrolysis: Carbamates are generally much more stable to basic conditions than esters.[6][20] Significant degradation is not expected under mild basic conditions at ambient temperature.
-
Oxidative, Thermal, and Photostability: The core structure, including the CF3 group and the piperazine ring, is expected to be relatively robust against oxidation, heat, and light.[1] However, experimental verification is mandatory as per ICH guidelines.[18]
Caption: Predicted degradation pathway via acid-catalyzed hydrolysis.
Experimental Protocol: Forced Degradation Study
This protocol is designed based on ICH guidelines to evaluate stability under various stress conditions. A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[18][19]
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[18]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at timed intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of base before analysis.[18]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples as above.[18]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H2O2). Store at room temperature, protected from light. Withdraw samples at timed intervals.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).[21] Periodically dissolve and analyze samples.
-
Photostability: Expose the solid compound and a solution to a light source providing combined UV and visible output as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18] Analyze samples alongside a dark control.
-
-
Analysis: Analyze all stressed samples and controls using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector.
-
Data Evaluation:
-
Quantify the loss of the parent compound over time.
-
Monitor for the appearance of degradation products.
-
Perform a mass balance calculation to account for the parent compound and all degradants.
-
Assess the peak purity of the parent compound peak to ensure no co-eluting degradants.
-
Integrated Preformulation Strategy
The data gathered from solubility and stability studies form the foundation of a successful preformulation program. An integrated approach ensures that potential liabilities are identified and addressed early in the development timeline.
Caption: Integrated workflow for preformulation development.
Conclusion
This compound is a valuable synthetic intermediate whose physicochemical properties must be well-understood to ensure its effective use in drug development. Its solubility is predicted to be low in aqueous media due to its lipophilic nature, necessitating experimental evaluation and potentially requiring enhancement strategies such as salt formation or amorphous dispersions. The compound's chemical stability is primarily dictated by the acid-labile Boc-protecting group, while the core piperazine and trifluoromethyl moieties are expected to be robust. A systematic investigation using the forced degradation protocols outlined in this guide is paramount for identifying potential liabilities and developing robust formulations and analytical methods. By adopting the integrated strategies presented, researchers can de-risk their development programs and accelerate the progression of promising new chemical entities toward the clinic.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Jadhav, S. B., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]
-
Patel, Y., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Rawi, S., & Ginski, M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. Retrieved from [Link]
-
Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. Retrieved from [Link]
-
Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
D'Erasmo, M. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Johnson, R. D., & Botch-Jones, S. R. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology. Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
楚肽生物科技. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Wang, Y., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Science & Technology. Retrieved from [Link]
-
RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Retrieved from [Link]
-
Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. This compound | 886779-77-7 [sigmaaldrich.com]
- 8. bio-fount.com [bio-fount.com]
- 9. tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | CID 72210716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (1240587-88-5) for sale [vulcanchem.com]
- 11. tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate | 886779-69-7 [sigmaaldrich.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaguru.co [pharmaguru.co]
A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate
Introduction: In the landscape of modern pharmaceutical synthesis and drug discovery, fluorinated heterocyclic compounds such as tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate are pivotal building blocks. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. As the use of this valuable intermediate becomes more widespread, it is imperative for researchers, chemists, and drug development professionals to possess a thorough understanding of its safety profile and to implement rigorous handling procedures. This guide provides an in-depth, technically grounded framework for the safe utilization of this compound, moving beyond mere procedural lists to explain the causality behind each safety recommendation.
Chemical and Physical Identity
A foundational element of laboratory safety is the unambiguous identification of the substance in use. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 886779-77-7 | [1][2][3] |
| Molecular Formula | C10H17F3N2O2 | [1][2][3] |
| Molecular Weight | ~254.25 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C, protect from light | [1][3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[5] Understanding these classifications is critical for anticipating risks and implementing appropriate controls. The primary hazards are associated with irritation and acute oral toxicity.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
GHS Pictogram: GHS07 (Exclamation Mark)[6]
Expert Analysis of Hazards:
-
H302 (Harmful if swallowed): This classification indicates that accidental ingestion of relatively small quantities can cause significant health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[7]
-
H315 & H319 (Skin and Eye Irritation): These are the most common routes of occupational exposure. The trifluoromethyl and piperazine moieties can cause local irritation upon contact. The potential for serious eye irritation necessitates the use of robust eye protection beyond standard safety glasses.[1][5]
-
H335 (Respiratory Irritation): As a solid, the primary inhalation risk stems from airborne dust or aerosols. This hazard dictates that the compound must be handled in a well-ventilated area, preferably within a chemical fume hood, to prevent respiratory tract irritation.[1][5]
A Risk-Based Approach: The Hierarchy of Controls
The most effective safety programs prioritize systematic risk reduction. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective. This approach is fundamental to designing a self-validating safety system where reliance on human behavior is minimized.
Caption: The Hierarchy of Controls prioritizes safety measures from most effective (top) to least effective (bottom).
-
Engineering Controls (First Line of Defense): The primary method for controlling exposure is to physically isolate the chemical from the operator. All weighing and manipulation of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure. This directly addresses the H335 respiratory hazard by capturing dust at the source.[5]
-
Administrative Controls (Standardizing Safety): These controls are procedural measures to reduce exposure. This includes mandatory training on the specific hazards of this compound, restricting access to authorized personnel, and clearly designating areas where the compound is stored and handled.
-
Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should never be the sole means of protection. It is used to protect the operator from hazards that cannot be eliminated by other controls.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling larger quantities or when there is a significant risk of splashing.[5]
-
Skin Protection: Impervious gloves (nitrile is a suitable choice for incidental contact) must be worn. Gloves should be inspected before use and changed immediately if contaminated. A lab coat must be worn and kept fastened.[2][5]
-
Respiratory Protection: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[8]
-
Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.
4.1 General Handling and Dispensing Protocol
-
Preparation: Confirm the chemical fume hood is functioning correctly. Don personal protective equipment (lab coat, goggles, gloves).
-
Staging: Place all necessary equipment (spatulas, weigh boats, containers) into the fume hood before introducing the compound.
-
Dispensing: Carefully open the container. Use a dedicated spatula to transfer the required amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Clean any minor residual powder from the work surface within the hood using a damp cloth or towel, ensuring not to create dust. Dispose of cleaning materials as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them. Wash hands thoroughly with soap and water.[5][7]
4.2 Storage Protocol
-
Container: Ensure the container is tightly sealed to prevent exposure to moisture and air.[7]
-
Location: Store the compound in a designated, locked, and well-ventilated area.[7]
-
Temperature: Maintain the storage environment between 2-8°C and protect from light, as recommended by suppliers.[1][3]
-
Compatibility: Do not store with incompatible materials such as strong oxidizing agents or strong acids.[9]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental release or exposure.
5.1 Spill Response The response to a spill should be methodical to ensure the safety of all personnel.
Caption: A systematic workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste. Avoid creating dust.[5]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal the container and label it appropriately for hazardous waste disposal.
5.2 First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to responding medical personnel.[5]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][7] |
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[1][3][6]
-
Conditions to Avoid: Avoid exposure to moisture, excess heat, and light.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[9]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride can be formed.
Disposal Considerations
Chemical waste must be managed in compliance with all local, regional, and national regulations. Waste generated from this compound should be treated as hazardous. Dispose of contaminated materials and the compound itself through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[5]
Conclusion
This compound is a compound of significant utility in chemical research and development. Its potential hazards, while notable, can be effectively managed through a comprehensive safety program rooted in the principles of risk assessment and the hierarchy of controls. By understanding the rationale behind specific handling protocols, emergency procedures, and storage requirements, scientific professionals can ensure a safe laboratory environment while advancing their research objectives.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet. (2024). [Link]
-
BIOFOUNT. This compound. [Link]
-
PubChem. tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Guangzhou Weibo Technology Co., Ltd. This compound Safety Information. [Link]
-
Chutai Biotechnology. This compound. [Link]
-
Autech Industry Co.,Ltd. This compound. [Link]
-
CP Lab Safety. tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate, min 97%, 100 mg. [Link]
Sources
- 1. This compound | 886779-77-7 [sigmaaldrich.com]
- 2. bio-fount.com [bio-fount.com]
- 3. This compound | 886779-77-7 [m.chemicalbook.com]
- 4. tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | CID 72210716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate | 886779-69-7 [sigmaaldrich.com]
- 7. 886779-77-7,this compound [weibosci.com]
- 8. 886779-77-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. fishersci.com [fishersci.com]
Literature review on the synthesis of 2-(trifluoromethyl)piperazine derivatives.
An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)piperazine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-(trifluoromethyl)piperazine scaffold represents a confluence of two privileged structural motifs in modern medicinal chemistry: the piperazine ring, a cornerstone of many FDA-approved drugs, and the trifluoromethyl group, a critical tool for modulating physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive literature review of the synthetic strategies employed to construct these valuable derivatives. We will delve into the mechanistic underpinnings of classical and contemporary methodologies, offer detailed experimental protocols, and present comparative data to inform rational synthetic design for researchers in drug discovery and development.
The Strategic Importance of the 2-(Trifluoromethyl)piperazine Core
The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its basic nitrogen centers that aid in salt formation and solubility, and its conformationally flexible structure that can be tailored to fit specific biological targets.[1]
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance a molecule's profile.[2] Key advantages include:
-
Increased Lipophilicity: The CF₃ group (Hansch π value of +0.88) enhances membrane permeability and can improve interactions with hydrophobic pockets in target proteins.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[2] This often leads to an increased drug half-life.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the adjacent secondary amine in the piperazine ring, influencing its ionization state at physiological pH and affecting target binding and off-target activities.
-
Bioisosterism: The CF₃ group can serve as a bioisostere for other groups like chlorine or a methyl group, but with distinct electronic properties.[2]
The combination of these features in the 2-(trifluoromethyl)piperazine scaffold provides a powerful building block for creating novel therapeutics with optimized potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.[3] These derivatives have found applications ranging from antiviral agents to potential plant activators.[4]
Key Synthetic Strategies and Methodologies
The synthesis of 2-(trifluoromethyl)piperazine derivatives can be broadly categorized into two primary approaches: linear synthesis involving cyclization of a pre-functionalized acyclic precursor, and convergent synthesis using multicomponent reactions.
Strategy 1: Reductive Amination and Cyclization of Diamine Precursors
This classical and robust method involves the construction of an N,N'-diprotected ethylenediamine backbone, followed by cyclization with a trifluoromethylated C2 synthon. The use of benzyl protecting groups is common due to their stability and ease of removal via catalytic hydrogenation.
The general workflow for this strategy is outlined below:
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Boc-Protected Piperazines
Introduction: The Strategic Importance of Boc-Piperazine in Medicinal Chemistry
N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has become a foundational building block in the landscape of modern medicinal chemistry.[1] Its structure, which marries the privileged piperazine scaffold with a strategically placed tert-butyloxycarbonyl (Boc) protecting group, offers chemists a powerful tool for constructing complex molecular architectures.[1][2] The piperazine ring itself is a common feature in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1][3] This prevalence is due to the favorable pharmacokinetic properties it often imparts, such as improved aqueous solubility and oral bioavailability.[3]
The mono-protection with the Boc group is critical; it deactivates one of the two reactive nitrogen atoms, permitting selective functionalization at the free secondary amine.[2][4] This control is essential in multi-step syntheses to prevent unwanted side reactions and ensure the precise assembly of the target molecule.[1] A thorough understanding of the physicochemical properties of these Boc-protected intermediates—such as lipophilicity, solubility, basicity, and stability—is therefore not merely academic. It is fundamental to designing efficient synthetic routes, optimizing drug candidates' ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and developing viable formulations.[5] This guide provides an in-depth exploration of these core properties, complete with field-tested experimental protocols and expert insights for researchers, scientists, and drug development professionals.
Lipophilicity: Quantifying the Impact of the Boc Group with LogP and LogD
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's behavior, influencing its absorption, distribution, membrane permeability, and metabolic stability. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable molecules at a specific pH.
The introduction of the tert-butyl group via Boc protection dramatically increases the lipophilicity of the piperazine core. Unprotected piperazine is highly water-soluble, while N-Boc-piperazine is a waxy, crystalline solid with significantly greater solubility in organic solvents like methanol and ethyl acetate.[1][6] This shift is a double-edged sword; while increased lipophilicity can enhance membrane permeability, it often leads to decreased aqueous solubility, a trade-off that medicinal chemists must carefully balance.
Table 1: Physicochemical Properties of Piperazine and N-Boc-Piperazine
| Property | Value | Reference |
| N-Boc-Piperazine CAS Number | 57260-71-6 | [1][7] |
| N-Boc-Piperazine Molecular Formula | C₉H₁₈N₂O₂ | [1][7] |
| N-Boc-Piperazine Molecular Weight | 186.25 g/mol | [1][7] |
| N-Boc-Piperazine Appearance | White to light yellow crystalline solid | [1][7] |
| N-Boc-Piperazine Melting Point | 43-49 °C | [1][7] |
| N-Boc-Piperazine XLogP3 | 0.5 | [8] |
| Piperazine pKa1 / pKa2 | 5.35 / 9.73 | [9][10] |
| Predicted N-Boc-Piperazine pKa | 8.45 | [6] |
Experimental Protocol: LogD Determination by the Shake-Flask Method
The shake-flask method is the gold-standard technique for experimentally determining LogP/LogD values.[11][12] It involves the direct measurement of a compound's concentration in two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD₇.₄), after they have reached equilibrium.[13]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., 0.01 M PBS, pH 7.4) for 24 hours to ensure mutual saturation.[11] Allow the phases to separate completely before use.
-
Sample Preparation: Prepare a stock solution of the Boc-protected piperazine derivative in a minimal amount of a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).[11]
-
Partitioning: In a glass vial, add a small aliquot of the stock solution to a defined volume of the pre-saturated aqueous buffer. Add an equal volume of the pre-saturated n-octanol. The final compound concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Seal the vial and shake or agitate it for a sufficient period (e.g., 2-4 hours, up to 24 hours for some compounds) to allow the system to reach thermodynamic equilibrium.[14] Centrifugation is often used afterward to ensure a clean separation of the two phases.[14]
-
Phase Separation & Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. Extreme care must be taken to avoid cross-contamination.[12]
-
Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] A calibration curve should be prepared for accurate quantification.
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
ngcontent-ng-c1205671314="" class="ng-star-inserted">Expert Insight: The shake-flask method is labor-intensive and requires a significant amount of pure compound. For higher throughput screening in early drug discovery, chromatographic methods (e.g., reversed-phase HPLC) are often used to estimate LogP values based on retention times. However, for definitive characterization, the shake-flask method remains the benchmark.
Aqueous Solubility: A Critical Parameter for Drug Delivery
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[15] Poor solubility can lead to unreliable results in biological assays and pose significant challenges for formulation development.[15][16] As mentioned, the lipophilic Boc group generally decreases the aqueous solubility of the parent piperazine.
Solubility can be measured under kinetic or thermodynamic conditions.[16] Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[16] Thermodynamic solubility, however, is the true equilibrium solubility of the solid material and is the more relevant value for lead optimization and formulation.[15][17]
Experimental Protocol: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of a solid compound in an aqueous buffer.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of the solid Boc-protected piperazine derivative (e.g., 1 mg) into a glass vial.[17]
-
Incubation: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[17]
-
Equilibration: Seal the vials and incubate them with constant agitation (e.g., on a thermomixer or vial roller system) at a controlled temperature (e.g., 25°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[16][17]
-
Phase Separation: After incubation, filter the suspension through a low-binding filter plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet the undissolved solid.[16]
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using HPLC-UV or LC-MS.[15] A calibration curve must be generated using standards of known concentrations.
-
Result Expression: The thermodynamic solubility is reported in units such as µg/mL or µM.
ngcontent-ng-c1205671314="" class="ng-star-inserted">Scientist's Note: It is crucial to confirm that true equilibrium has been achieved. This can be done by taking measurements at multiple time points (e.g., 4 hours and 24 hours). If the concentration does not increase between the later time points, equilibrium has likely been reached.[16] The solid form of the compound (crystalline vs. amorphous) can significantly impact the measured solubility.
Basicity (pKa): The Role of the Unprotected Nitrogen
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and unprotonated forms. For a basic compound like a piperazine derivative, the pKa of its conjugate acid is a key parameter that governs its charge state in different physiological environments, which in turn affects its solubility, permeability, and target binding.
Piperazine itself has two pKa values, approximately 5.35 and 9.73.[10] When one nitrogen is protected with the Boc group, a carbamate is formed, which is significantly less basic. The remaining secondary amine, however, retains its basic character. The predicted pKa for the conjugate acid of N-Boc-piperazine is around 8.45.[6] This value indicates that at physiological pH (7.4), a significant portion of Boc-piperazine molecules will exist in their protonated, charged form, which generally increases aqueous solubility but may decrease passive membrane permeability.
Caption: Protonation equilibrium of N-Boc-piperazine.
Chemical Stability: The Lability of the Boc Group
A protecting group must be stable enough to withstand various reaction conditions but also be removable under specific, controlled conditions. The Boc group is renowned for its stability in basic, nucleophilic, and reductive environments.[18] However, it is characteristically labile to acid.[18][19] This acid sensitivity is the cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups like Fmoc or Cbz.[18]
Mechanism of Acid-Catalyzed Deprotection
The deprotection mechanism is a reliable and well-understood transformation. It proceeds via protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[20][21] This is followed by the loss of the highly stable tert-butyl cation, which subsequently eliminates a proton to form isobutene gas. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[20][21][22]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. uregina.ca [uregina.ca]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 15. evotec.com [evotec.com]
- 16. enamine.net [enamine.net]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
The Piperazine Scaffold: A Cornerstone of Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Piperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with a wide range of biological targets with high affinity.[1] Among these, the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands out as a cornerstone of modern drug discovery.[2][3] This versatile scaffold is a key structural component in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including oncology, infectious diseases, and disorders of the central nervous system (CNS).[4][5][6]
The prevalence of the piperazine moiety is not coincidental; it is a direct consequence of its unique combination of physicochemical properties, synthetic tractability, and conformational characteristics.[2][7] The two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.[8][9] This guide, intended for drug development professionals, will provide a comprehensive overview of the piperazine scaffold, from its fundamental properties and synthesis to its diverse applications and the structure-activity relationships that govern its therapeutic efficacy.
Physicochemical and Pharmacokinetic Profile: The "Magic" Behind the Moiety
The piperazine ring's utility in drug design is largely attributed to its ability to favorably modulate a molecule's properties, particularly its solubility, basicity, and overall pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.
Key Physicochemical Properties:
-
Basicity (pKa): Piperazine has two distinct pKa values (pKa1: ~5.35-5.5, pKa2: ~9.73-9.8), allowing for precise control over the degree of ionization at physiological pH.[1] This dual basicity is crucial for modulating interactions with biological targets and influencing properties like solubility and membrane permeability.
-
Solubility: The presence of the two nitrogen atoms, which can act as hydrogen bond donors and acceptors, generally imparts greater water solubility to molecules containing a piperazine ring.[5][8][9] This is a significant advantage in drug development, as poor aqueous solubility can be a major hurdle.
-
Lipophilicity (logP): The parent piperazine scaffold is hydrophilic (cLogP ~-1.1).[1] However, the lipophilicity of piperazine-containing compounds can be readily modulated through substitutions at the nitrogen atoms, allowing for a balance between aqueous solubility and membrane permeability.[1]
-
Structural Rigidity and Conformational Flexibility: The piperazine ring exists in a chair conformation, providing a degree of structural rigidity that can be beneficial for target binding.[8][9] At the same time, it possesses enough conformational flexibility to adapt to various binding pockets.[10] This balance is a key feature of its "privileged" status.
These properties collectively contribute to improved oral bioavailability and favorable ADME characteristics in many piperazine-containing drugs.[8][9]
Comparative Analysis of Piperazine and Piperidine Scaffolds:
| Property | Piperazine | Piperidine | Rationale for Drug Design Choices |
| Structure | 1,4-diaza analogue | Single nitrogen heterocycle | Piperazine's second nitrogen offers more points for substitution and modulation of properties.[1] |
| pKa | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1] | ~11.22[1] | Piperazine's dual pKa allows for finer tuning of basicity and solubility.[1] Piperidine's higher basicity may lead to stronger ionic interactions. |
| cLogP (parent) | ~-1.1[1] | ~0.84[1] | Piperidine is inherently more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility.[1] |
| Aqueous Solubility | Freely Soluble[1] | Miscible[1] | Both are highly water-soluble, but piperazine's structure often leads to better solubility in the final drug molecule. |
Synthetic Strategies: Building the Piperazine Core
The synthetic accessibility of piperazine and its derivatives is a major reason for its widespread use.[8] A variety of synthetic protocols have been developed, ranging from classical methods to more recent advancements in C-H functionalization.[5][8][9]
Classical Synthetic Approaches:
One of the most common methods for the synthesis of monosubstituted piperazines involves the use of protecting groups.[11] This multi-step process typically includes:
-
Protection of one of the piperazine nitrogen atoms (e.g., with a Boc group).
-
Reaction of the unprotected nitrogen with a suitable electrophile.
-
Deprotection to yield the desired monosubstituted piperazine.[11]
However, more streamlined, one-pot procedures have also been developed to improve efficiency and reduce costs.[11]
Experimental Protocol: One-Pot Synthesis of a Monosubstituted Piperazine Derivative
This protocol describes a simplified, one-pot synthesis of a monosubstituted piperazine derivative from a protonated piperazine, avoiding the need for protecting groups.[11]
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Methanol
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Polymeric resin-supported metal ion catalyst
Procedure:
-
In a reaction vessel, dissolve free piperazine in methanol.
-
Add piperazine dihydrochloride to the solution to form piperazine monohydrochloride in situ.[11]
-
Add the alkyl halide (1 equivalent) to the reaction mixture.
-
Introduce the heterogeneous catalyst (e.g., metal ions supported on a commercial polymeric resin).[11]
-
Stir the reaction mixture at room temperature or under reflux until completion (monitored by TLC or LC-MS).
-
Upon completion, filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired monosubstituted piperazine derivative.
Modern Synthetic Advancements: C-H Functionalization
Recent progress in organic synthesis has led to the development of methods for the direct functionalization of the carbon atoms of the piperazine ring.[5] These C-H functionalization techniques provide novel avenues for creating structural diversity that was previously difficult to achieve, as approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[5] Photoredox catalysis is one such modern approach that enables the C-H alkylation of piperazines under mild conditions.[5]
Caption: Synthetic routes to piperazine derivatives.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The piperazine scaffold is a versatile building block found in drugs targeting a wide range of diseases.[9][12] Its ability to be easily modified allows for the optimization of activity against various biological targets.[8][9]
Central Nervous System (CNS) Disorders
Piperazine derivatives are particularly prominent in the treatment of CNS disorders, including depression, anxiety, and psychosis.[6][13] Many of these drugs act on neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[14][15]
-
Antidepressants and Anxiolytics: The piperazine moiety is a key substructure in many antidepressants.[16] For example, 1-(4-Chlorophenyl)piperazine is a precursor for synthesizing drugs that act as serotonin receptor agonists or releasing agents.[13] Drugs like Vortioxetine and Buspirone are examples of piperazine-containing therapeutics used for depression and anxiety, respectively.[6]
-
Antipsychotics: Several antipsychotic drugs, such as Clozapine, Olanzapine, and Aripiprazole, incorporate a piperazine ring.[6][17] This scaffold often plays a crucial role in the binding of these drugs to dopamine and serotonin receptors.[15]
The favorable CNS pharmacokinetic profile of many piperazine-containing compounds contributes to their success in this therapeutic area.[16]
Oncology
The piperazine ring is a common feature in many anticancer agents.[18] Its presence can influence the drug's ability to interact with various cancer-related targets, inhibit the cell cycle, and induce apoptosis.[18][19]
-
Kinase Inhibitors: A notable example is Imatinib (Gleevec), a blockbuster drug for chronic myeloid leukemia, which features a piperazine ring.[5] This moiety is crucial for its pharmacokinetic properties and target engagement. Other kinase inhibitors containing the piperazine scaffold include Ponatinib and Nintedanib.[20]
-
Apoptosis Induction: Some piperazine-based compounds have been shown to induce mitotic arrest and sensitize colon cancer cells to apoptosis.[21] For instance, the compound AK301, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, has demonstrated potent activity in this regard.[21]
The flexible binding nature of the piperazine scaffold allows it to interact with a variety of biological targets relevant to cancer therapy.[18]
Infectious Diseases
Piperazine and its derivatives have a long history in the treatment of infectious diseases.[22]
-
Anthelmintics: Piperazine was first introduced as an anthelmintic to treat parasitic worm infections.[23][24] It works by paralyzing the parasites, leading to their expulsion from the body.[23][24] This is achieved through its agonist effects on the inhibitory GABA receptor in helminths.[17][23]
-
Antibiotics: The piperazine nucleus is found in several generations of antibiotics, including ciprofloxacin.[4][22]
-
Antifungals and Antivirals: The scaffold is also present in antifungal drugs like itraconazole and has been investigated for its antiviral properties.[4][25]
Caption: Therapeutic applications of the piperazine scaffold.
Bioisosteric Replacement: Evolving the Scaffold
While the piperazine ring offers many advantages, medicinal chemists sometimes seek to replace it with other structural motifs, known as bioisosteres, to further refine a compound's properties.[26] Bioisosteric replacement can be used to modulate potency, selectivity, and pharmacokinetic parameters.[27] For example, spirocyclic diamines have been explored as piperazine bioisosteres, which in some cases have led to improved aqueous solubility.[26][28] The goal of this strategy is to retain the beneficial properties of the piperazine scaffold while addressing any potential liabilities.[29][30]
Future Perspectives and Challenges
The piperazine scaffold continues to be a highly valuable tool in drug discovery.[12] Its versatility and proven track record ensure its continued use in the development of new therapeutic agents.[7] Future research will likely focus on the development of novel synthetic methods, particularly for the selective functionalization of the piperazine ring's carbon atoms, to access greater chemical diversity.[5] Additionally, a deeper understanding of the structure-activity relationships of piperazine-containing compounds will guide the design of next-generation drugs with improved efficacy and safety profiles.[31]
Despite its successes, challenges remain, such as overcoming drug resistance and minimizing off-target effects.[31] However, the adaptability of the piperazine scaffold makes it well-suited to address these challenges through continued structural modifications and medicinal chemistry innovations.[9][31]
References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved from [Link]
-
Romanelli, F., Grasso, G., D'Annessa, I., & Chemi, G. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chem Biol Drug Des, 105(3), e70077. [Link]
-
The medicinal chemistry of piperazines: A review. (2022). ChemMedChem, 17(18), e202200381. [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). Multiple Sclerosis and Related Disorders. Retrieved from [Link]
-
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024). Mini-Reviews in Medicinal Chemistry. [Link]
-
Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2017). European Journal of Medicinal Chemistry, 134, 253-284. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Taylor & Francis Online. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Piperazine. (n.d.). chemeurope.com. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2015). Research Journal of Pharmacy and Technology. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Molecules, 27(15), 4843. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2197. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(2), 164-175. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. Retrieved from [Link]
-
Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Piperazine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. (2014). Journal of Biological Chemistry, 289(5), 2978-2991. [Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). ChemMedChem, 16(12), 1878-1901. [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ, 4, e1835. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. Retrieved from [Link]
-
Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. (2025). Microbial Pathogenesis, 206, 107786. [Link]
-
Piperazine based antimicrobial polymers: a review. (2021). RSC Advances, 11(26), 15915-15928. [Link]
-
Piperazine-containing anticancer agents having metal complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(5), 837-844. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved from [Link]
-
What drugs contain piperazine? (2025). BIOSYNCE. Retrieved from [Link]
-
Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine [chemeurope.com]
- 18. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Piperazine - Wikipedia [en.wikipedia.org]
- 24. sarchemlabs.com [sarchemlabs.com]
- 25. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tcichemicals.com [tcichemicals.com]
- 28. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 30. enamine.net [enamine.net]
- 31. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of tert-Butyl 2-(Trifluoromethyl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry. The trifluoromethyl group and piperazine scaffold are prevalent motifs in numerous FDA-approved pharmaceuticals, making this compound a key intermediate in drug discovery and development.[1] This guide details a reliable method for the regioselective mono-Boc protection of 2-(trifluoromethyl)piperazine. We will delve into the mechanistic rationale behind the procedural steps, offer expert insights for optimization and troubleshooting, and provide a clear workflow for synthesis, purification, and characterization.
Introduction and Scientific Rationale
The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis.[2][3][4] The Boc group effectively shields amine functionalities from a wide array of reaction conditions while being readily removable under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.[2][4][5]
The synthesis of this compound involves the reaction of 2-(trifluoromethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via a nucleophilic acyl substitution, where the amine's nitrogen atom attacks a carbonyl carbon of the Boc anhydride.[3][6] A key challenge in the protection of asymmetrical piperazines is achieving regioselectivity. In the case of 2-(trifluoromethyl)piperazine, the electron-withdrawing nature of the CF₃ group decreases the nucleophilicity of the adjacent nitrogen (N1). Consequently, the Boc group is selectively introduced at the more nucleophilic and sterically accessible N4 position, which is distal to the trifluoromethyl substituent. This protocol is designed to maximize this inherent selectivity.
Experimental Protocol
This procedure is optimized for a ~10 mmol scale and can be scaled accordingly with appropriate adjustments to reaction time and vessel size.
2.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Notes |
| 2-(Trifluoromethyl)piperazine | C₅H₉F₃N₂ | 154.13 | 1.54 g | 10.0 | 1.0 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.30 g | 10.5 | 1.05 | Protecting agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.1 mL | 15.0 | 1.5 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | Anhydrous solvent |
| Saturated aq. NaHCO₃ | - | - | 30 mL | - | - | For work-up |
| Brine (Saturated aq. NaCl) | - | - | 20 mL | - | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - | Drying agent |
2.2. Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)piperazine (1.54 g, 10.0 mmol). Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Scientist's Note: The use of anhydrous solvent is critical to prevent the hydrolysis of Boc anhydride, which would reduce the reaction's efficiency.
-
-
Initial Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the cooled solution.
-
Scientist's Note: Triethylamine acts as a base to neutralize the carboxylic acid byproduct that can form, driving the reaction to completion. While some Boc protections can proceed without a base, its inclusion here ensures a high yield.[6]
-
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (2.30 g, 10.5 mmol) in a minimal amount of DCM (~5 mL). Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Scientist's Note: A slow, dropwise addition is crucial. This technique controls the exothermic reaction, preventing the formation of undesired side products, such as the di-protected piperazine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight).
-
Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1 x 30 mL) and brine (1 x 20 mL).
-
Scientist's Note: The NaHCO₃ wash removes any unreacted acidic species. The brine wash helps to break any emulsions and removes the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an oil or waxy solid, should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is generally effective for eluting the product.
-
Scientist's Note: Proper purification is essential to remove any remaining starting material or di-Boc byproduct, ensuring the high purity required for subsequent synthetic steps.
-
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the Boc-protection of 2-(trifluoromethyl)piperazine.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless oil or a white to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) will include a singlet around 1.45 ppm (9H, t-Bu), and a series of multiplets between 2.80 and 4.20 ppm corresponding to the piperazine ring protons.
-
¹⁹F NMR (376 MHz, CDCl₃): A signal corresponding to the CF₃ group is expected.
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₈F₃N₂O₂ [M+H]⁺: 255.13. Found: ~255.1.
Note: While specific spectral data can vary slightly based on the solvent and instrument used, publicly available spectra can serve as a reference.[7]
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the Boc₂O is of high quality and has not degraded. |
| Hydrolysis of Boc₂O. | Use anhydrous solvent and ensure all glassware is thoroughly dried before use. | |
| Formation of Di-protected Byproduct | Reaction temperature was too high. | Maintain the reaction temperature at 0-5 °C during the addition of Boc₂O. Add the Boc₂O solution more slowly. |
| Excess Boc₂O used. | Use a slight excess (1.05 eq.) of Boc₂O as recommended. Avoid using a large excess. | |
| Difficult Purification | Co-elution of product and starting material. | Adjust the polarity of the chromatography solvent system. A shallower gradient may be required for better separation. |
Conclusion
This application note outlines a validated and highly reproducible protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the rate of addition, a high yield of the desired mono-protected product can be achieved with excellent regioselectivity. The detailed procedural steps and troubleshooting guide are intended to enable researchers to successfully implement this synthesis in their own laboratories for applications in pharmaceutical and chemical research.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
Basel, Y., & Hassner, A. (2006). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available from: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
-
Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Science. Available from: [Link]
-
O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]
-
Chupet Biopharmaceutical Technology. This compound. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Available from: [Link]
-
Royal Society of Chemistry. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Available from: [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
-
LookChem. CAS 886779-77-7 | this compound - Suppliers list. Available from: [Link]
-
National Institutes of Health. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. This compound(886779-77-7) 1H NMR spectrum [chemicalbook.com]
Application Note & Protocol: Facile and Efficient Boc Deprotection of 2-(Trifluoromethyl)piperazine
Introduction
The 2-(trifluoromethyl)piperazine moiety is a privileged scaffold in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in the design of novel therapeutics. The synthesis of complex molecules containing this scaffold often necessitates the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being a common choice for masking one of the piperazine nitrogens. The subsequent removal, or deprotection, of the Boc group is a critical step to enable further functionalization.
This application note provides a comprehensive guide to the acidic deprotection of Boc-protected 2-(trifluoromethyl)piperazine. We will explore two robust, commonly employed protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The document will delve into the underlying chemical principles, offer detailed, step-by-step procedures, and provide troubleshooting advice to ensure a high-yielding and clean reaction.
Chemical Principles and Mechanistic Insight
The acid-catalyzed removal of a Boc group is a cornerstone reaction in organic synthesis. The mechanism proceeds via protonation of the carbamate oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.
The choice of acid is critical and depends on the substrate's sensitivity to acidic conditions and the desired form of the final product (free base vs. salt). TFA is highly effective due to its strength and volatility, which simplifies its removal during work-up. HCl, typically used as a solution in an organic solvent like dioxane, is another excellent option that often yields a crystalline hydrochloride salt of the amine, which can be advantageous for purification and handling.
Visualizing the Deprotection Pathway
The following diagram illustrates the generalized workflow for the Boc deprotection of 2-(trifluoromethyl)piperazine, from the protected starting material to the isolated final product.
Use of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate as a building block for anticancer agents.
An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate as a pivotal building block in the synthesis of novel anticancer agents. This document provides detailed protocols, mechanistic insights, and synthetic strategies, grounded in authoritative scientific literature.
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Oncology
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and increase cell permeability. When appended to a versatile scaffold like piperazine, it creates a building block of significant interest for oncology research. This compound is one such building block that has seen increasing use in the development of targeted cancer therapeutics, particularly in the realm of kinase inhibitors.
This application note explores the utility of this compound, providing detailed synthetic protocols and strategic insights into its application in the design of next-generation anticancer agents.
Physicochemical Properties and Strategic Advantages
The unique combination of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing trifluoromethyl group confers a specific set of properties to this building block that medicinal chemists can leverage.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C10H17F3N2O2 | - |
| Molecular Weight | 254.25 g/mol | Influences ligand efficiency metrics. |
| Appearance | White to off-white solid | Standard for a chemical reagent. |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF) | Facilitates its use in a wide range of reaction conditions. |
| Lipophilicity (cLogP) | ~2.5 | The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and cell uptake. |
| pKa | The piperazine nitrogen is less basic due to the adjacent CF3 group. | Modulates the pharmacokinetic profile by influencing the ionization state at physiological pH. |
The primary strategic advantages of employing this building block include:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the final drug compound.
-
Enhanced Binding Affinity: The trifluoromethyl group can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the inhibitor.
-
Improved Cell Permeability: The lipophilic nature of the CF3 group can enhance the ability of the molecule to cross cellular membranes and reach its intracellular target.
Key Synthetic Transformations and Mechanistic Considerations
This compound is a versatile intermediate that can be readily incorporated into target molecules through a variety of standard organic reactions. The most common transformations involve the deprotection of the Boc group followed by functionalization of the newly freed secondary amine.
A typical workflow for the utilization of this building block is depicted below:
Caption: General workflow for the utilization of the building block.
Protocol 1: Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method due to its efficiency and the volatile nature of the byproducts.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected 2-(trifluoromethyl)piperazine. The product is often used in the next step without further purification.
Causality and Experimental Choices:
-
Why TFA? TFA is a strong acid that efficiently cleaves the Boc group, and its excess can be easily removed by evaporation.
-
Why DCM? DCM is a good solvent for both the starting material and the intermediate, and it is relatively unreactive under these conditions.
-
Why 0 °C? The initial cooling helps to control the exothermicity of the acid addition.
Application in the Synthesis of Kinase Inhibitors
The 2-(trifluoromethyl)piperazine moiety has been successfully incorporated into a number of potent and selective kinase inhibitors. This scaffold often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.
Case Study: Synthesis of a ROS1/ALK Inhibitor
Several potent inhibitors of ROS1 and ALK, key oncogenic drivers in non-small cell lung cancer, feature the 2-(trifluoromethyl)piperazine core. The synthesis of such inhibitors often involves a nucleophilic aromatic substitution (SNAr) reaction between the deprotected piperazine and an electron-deficient aromatic ring.
The general signaling pathway inhibited by these agents is as follows:
Caption: Inhibition of Receptor Tyrosine Kinase signaling.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the coupling of 2-(trifluoromethyl)piperazine with a generic chloro-pyrimidine, a common core in kinase inhibitors.
Materials:
-
2-(Trifluoromethyl)piperazine (from Protocol 1)
-
2-Chloro-4-substituted-pyrimidine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer or microwave reactor
Procedure:
-
To a solution of 2-chloro-4-substituted-pyrimidine (1.0 eq) in DMF or DMSO, add 2-(trifluoromethyl)piperazine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Alternatively, the reaction can be performed in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: The progress of the reaction should be closely monitored by LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: The final product should be purified to >95% purity, as determined by HPLC and NMR, to be suitable for biological testing.
-
Structural Confirmation: The identity of the final compound must be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a high-value building block for the synthesis of sophisticated anticancer agents. Its unique structural features contribute to improved pharmacokinetic and pharmacodynamic properties of the final compounds. The synthetic protocols outlined in this application note provide a reliable foundation for the incorporation of this versatile scaffold into novel drug candidates. Researchers are encouraged to adapt and optimize these methods for their specific target molecules, while adhering to rigorous standards of analytical characterization to ensure the quality and reproducibility of their results.
References
- Title: The use of this compound in the preparation of substituted piperazinyl-pyrimidine derivatives as mTOR kinase inhibitors.
- Title: Preparation of piperazine derivatives for use as inhibitors of ALK and ROS1.
- Title: Synthesis of trifluoromethyl-substituted piperazine derivatives as IDH1 R132H inhibitors.
Application Notes and Protocols: Incorporating Trifluoromethylpiperazine into Novel Therapeutic Agents
Introduction: The Strategic Value of the Trifluoromethylpiperazine Moiety in Drug Discovery
The trifluoromethylpiperazine (TFMPP) scaffold has emerged from the realm of research chemicals to become a privileged structure in modern medicinal chemistry.[1][2] Initially recognized for its psychoactive properties, particularly its activity at serotonin receptors, its true value for therapeutic design lies in the unique combination of the piperazine ring and the trifluoromethyl (CF3) group.[3][4] The piperazine ring is a common motif in centrally active agents, providing a basic nitrogen handle for salt formation and molecular interactions, while often conferring favorable pharmacokinetic properties.[5]
The incorporation of a trifluoromethyl group is a key strategy in drug design, used to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[6][7][8] The CF3 group is a potent electron-withdrawing group and a bioisostere for other chemical moieties, allowing chemists to fine-tune the electronic and steric properties of a lead compound to enhance its therapeutic profile.[9][10][11] For instance, the replacement of a methyl group with a CF3 group can block metabolic oxidation, thereby increasing the drug's half-life.[10]
This guide provides a comprehensive overview of the rationale, strategies, and detailed protocols for incorporating the TFMPP moiety into novel therapeutic agents. We will delve into the synthetic chemistry, pharmacological profiling, and analytical considerations necessary to harness the potential of this versatile scaffold.
Pharmacological Profile of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Understanding the intrinsic pharmacology of the parent TFMPP molecule is crucial for directing drug design efforts. TFMPP is primarily a serotonin (5-HT) receptor agonist with varying affinities across different receptor subtypes.[12][13] Its action is not limited to direct receptor agonism; it also evokes the release of serotonin.[3] This dual mechanism contributes to its complex pharmacological profile.
TFMPP's activity is most pronounced at several G protein-coupled receptors (GPCRs), which are a major class of drug targets.[14][15] The binding affinities at key serotonin receptors are summarized below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 288–1,950 | Full Agonist |
| 5-HT1B | 30–132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160–269 | Weak Partial Agonist / Antagonist |
| 5-HT2C | 62 | Full Agonist |
| Table 1: Reported binding affinities and functional activities of TFMPP at various human serotonin receptors. Data compiled from multiple sources.[3][4] |
The causality behind this profile is rooted in the molecule's structure. The piperazine core interacts with key residues in the transmembrane domains of these GPCRs, while the trifluoromethylphenyl group dictates selectivity and potency. The strong agonism at the 5-HT2C receptor, for example, is a key driver of its effects on appetite and mood.[16] While TFMPP itself has some dopaminergic effects, it has insignificant effects on dopamine or norepinephrine reuptake.[3][17] However, studies have shown that TFMPP derivatives can induce dopaminergic neurotoxicity, a critical consideration for any new therapeutic agent.[18]
Medicinal Chemistry: Strategic Incorporation of the TFMPP Scaffold
The TFMPP moiety can be leveraged in drug design through several established strategies. The choice of strategy depends on the therapeutic target and the desired pharmacological outcome.
Workflow for TFMPP Derivative Development
Diagram 1: High-level workflow for developing novel therapeutics using the TFMPP scaffold.
TFMPP as a Privileged Scaffold
A privileged scaffold is a molecular framework that is able to bind to multiple, distinct biological targets.[1] The TFMPP core can be used as a starting point, with substitutions made on the second nitrogen of the piperazine ring to direct the molecule towards a desired target while retaining the core's beneficial properties (e.g., CNS penetration).
Causality: By keeping the trifluoromethylphenylpiperazine core intact, the foundational interactions with certain receptor families (like aminergic GPCRs) may be preserved.[2] The synthetic modifications on the distal nitrogen then explore new chemical space to optimize potency and selectivity for a specific target, effectively "tuning" the molecule's activity.
TFMPP in Bioisosteric Replacement
Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties to produce a compound with similar biological activity.[19] The trifluoromethylphenyl group can serve as a bioisostere for other aromatic systems, such as a naphthalene or a substituted phenyl ring, to improve properties like metabolic stability.
Causality: The CF3 group is highly resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes).[10] Replacing a metabolically labile group (like a simple methyl or methoxy group) with a CF3 group can block this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. esmed.org [esmed.org]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Trifluoromethylphenylpiperazine [chemeurope.com]
- 14. youtube.com [youtube.com]
- 15. Khan Academy [khanacademy.org]
- 16. 1-[3-(Trifluoromethyl)phenyl]piperazine|CAS 15532-75-9 [benchchem.com]
- 17. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Large-Scale Synthesis of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of the large-scale synthesis of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. The trifluoromethyl group is a crucial substituent in many pharmaceutical compounds, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This document outlines a robust and scalable synthetic route, detailing critical process parameters, safety considerations, and analytical quality control. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate efficient and reliable production.
Introduction: The Significance of Trifluoromethylated Piperazines
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[2] The incorporation of a trifluoromethyl (CF3) group at the 2-position of the piperazine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The strong electron-withdrawing nature of the CF3 group can influence the pKa of the piperazine nitrogens, affecting drug-receptor interactions and pharmacokinetic profiles.[3] Consequently, this compound has emerged as a valuable and highly sought-after intermediate for the synthesis of novel therapeutic agents.
The synthesis of this chiral building block on a large scale presents several challenges, including the stereoselective introduction of the CF3 group and the efficient protection of the piperazine nitrogens. This guide addresses these challenges by presenting a well-vetted synthetic strategy that balances yield, purity, and operational safety.
Strategic Approach to Large-Scale Synthesis
The successful large-scale synthesis of the target compound hinges on a multi-step sequence that begins with the formation of the core 2-(trifluoromethyl)piperazine heterocycle, followed by selective N-Boc protection.
Synthesis of 2-(Trifluoromethyl)piperazine
Several routes to 2-(trifluoromethyl)piperazine have been reported, often starting from precursors like N,N'-dibenzylethylenediamine.[4] A common approach involves the reaction of a protected ethylenediamine with a trifluoromethyl-containing building block, followed by cyclization and deprotection. For large-scale production, a key consideration is the cost and availability of starting materials, as well as the safety of the trifluoromethylation step.
One effective method involves the reaction of N,N'-dibenzylethylenediamine with bromo-3,3,3-trifluoropropanone to form a diketopiperazine intermediate. This is then reduced and subsequently debenzylated to yield 2-(trifluoromethyl)piperazine.[4]
Selective N-Boc Protection
With the 2-(trifluoromethyl)piperazine in hand, the next critical step is the regioselective protection of the N1 nitrogen with a tert-butoxycarbonyl (Boc) group. The presence of the electron-withdrawing CF3 group at the adjacent carbon can influence the nucleophilicity of the two nitrogen atoms. Careful control of reaction conditions is necessary to achieve high selectivity for the desired N1-protected isomer. Traditional methods for Boc protection of piperazines often utilize di-tert-butyl dicarbonate (Boc2O).[5]
The overall synthetic strategy can be visualized as follows:
Figure 1. High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis, purification, and characterization of the target compound.
Protocol 1: Synthesis of 2-(Trifluoromethyl)piperazine
Materials:
-
N,N'-Dibenzylethylenediamine
-
Bromo-3,3,3-trifluoropropanone
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (DCM)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
Procedure:
-
Slowly add bromo-3,3,3-trifluoropropanone to a solution of N,N'-dibenzylethylenediamine in a mixture of DMSO and ethanol under a dry atmosphere.[4]
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully add sodium borohydride portion-wise to the reaction mixture to reduce the intermediate imine.[4]
-
After stirring overnight, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 2-(trifluoromethyl)dibenzylpiperazine by flash chromatography.
-
Dissolve the purified intermediate in ethanol in a Parr hydrogenation bottle.
-
Add 10% palladium on carbon catalyst under an inert atmosphere.
-
Hydrogenate the mixture under pressure at elevated temperature until debenzylation is complete.[4]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2-(trifluoromethyl)piperazine.
Protocol 2: Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)piperazine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve 2-(trifluoromethyl)piperazine in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound as a solid or liquid.
Process Optimization and Scale-Up Considerations
Transitioning from laboratory-scale synthesis to large-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
| Parameter | Laboratory Scale | Large-Scale Consideration | Rationale |
| Solvent Selection | High-purity, often halogenated solvents. | Greener, more cost-effective solvents with favorable safety profiles. | Minimizes environmental impact and reduces operational costs. |
| Reagent Stoichiometry | Often used in excess to drive reactions to completion. | Optimized to near-stoichiometric amounts. | Reduces raw material costs and waste generation. |
| Temperature Control | Simple heating mantles or ice baths. | Jacketed reactors with precise temperature control systems. | Ensures consistent reaction profiles and minimizes side product formation. |
| Purification | Flash column chromatography. | Crystallization, distillation, or preparative HPLC. | More efficient and scalable for large quantities of material. |
| Safety | Standard laboratory fume hoods. | Enclosed systems, process hazard analysis (PHA), and dedicated safety protocols. | Mitigates risks associated with handling hazardous materials on a large scale. |
Table 1. Key considerations for scaling up the synthesis.
Safety and Handling of Trifluoromethyl Compounds
The trifluoromethyl group itself is generally stable; however, the overall reactivity and toxicity of the molecule it is attached to are the primary concerns.[6]
-
Hazard Assessment: A thorough risk assessment should be conducted before handling any trifluoromethyl-containing compounds. This includes reviewing the Safety Data Sheet (SDS) for specific hazards.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Thermal Stability: While the CF3 group is thermally stable, the overall molecule may decompose at high temperatures, potentially releasing toxic fumes like hydrogen fluoride (HF).[6]
-
Reactivity: Trifluoromethyl groups are strongly electron-withdrawing, which can impact the reactivity of the molecule.[6]
Analytical Characterization
To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities.
-
Chiral HPLC or Capillary Electrophoresis: For enantiomerically pure products, these techniques are used to determine the enantiomeric excess (ee).[7][8]
Conclusion
The large-scale synthesis of this compound is a critical process for the pharmaceutical industry. The synthetic route and protocols detailed in this guide provide a robust framework for the efficient and safe production of this valuable building block. By carefully considering the key process parameters, safety precautions, and analytical controls, researchers and drug development professionals can successfully scale up the synthesis to meet the demands of drug discovery and development programs.
References
-
PrepChem. (n.d.). Synthesis of 2-(trifluoromethyl)piperazine. Retrieved from [Link]
- Cabrele, C., & Reiser, O. (2016). The Piperazine Ring in FDA-Approved Drugs. Journal of Organic Chemistry, 81(21), 10109-10123.
- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Gao, Y., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Chirality. (1997). Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity. Chirality, 9(7), 681-685.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Al-Masri, Z., et al. (2027). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 33(1), 1-13.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. orientjchem.org [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate for High-Throughput Parallel Synthesis
Abstract
This document provides a detailed guide for medicinal chemists and drug development scientists on the effective utilization of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate in parallel synthesis for the generation of diverse chemical libraries. We will explore the unique chemical properties conferred by the trifluoromethyl group, detail robust protocols for key synthetic transformations, and present a strategic workflow for library production and analysis.
Introduction: The Strategic Value of the 2-(Trifluoromethyl)piperazine Scaffold
The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to confer favorable physicochemical properties like aqueous solubility and provide a synthetically tractable framework for molecular elaboration.[1][2] The introduction of a trifluoromethyl (CF3) group at the 2-position of the piperazine ring offers several distinct advantages for drug design:[3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can lead to improved drug half-life and a more predictable ADME profile.
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve oral absorption and brain penetration.[3]
-
Conformational Restriction: The steric bulk of the CF3 group can lock the piperazine ring into specific conformations, which may lead to higher binding affinity and selectivity for the target protein.
This compound is an ideal building block for library synthesis as the tert-butyloxycarbonyl (Boc) group on N1 provides orthogonal protection, allowing for selective functionalization of the N4 position.[6]
Core Synthesis Workflow for Library Generation
The general strategy for parallel synthesis involves immobilizing the core scaffold on a solid support or using a solution-phase array format. The key steps involve deprotection of the N4 amine, followed by diversification through various coupling reactions.
Caption: General workflow for parallel synthesis using the title reagent.
Detailed Experimental Protocols
The following protocols are optimized for a parallel synthesis format, typically in 96-well plates. Reagent volumes can be scaled as needed.
Protocol 1: N1-Boc Deprotection
The removal of the Boc protecting group is the crucial first step to unmask the reactive N1 amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective, but HCl in dioxane is a common alternative that can be advantageous if the TFA salt of the product proves problematic during subsequent steps.[7][8]
Reagents & Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation: Dispense a solution of this compound (1.0 equiv.) in DCM into each well of the reaction block.
-
Acid Addition: To each well, add the deprotection reagent.
-
Reaction: Seal the reaction block and shake at room temperature for 1-3 hours. Monitor progress by taking a small aliquot from a test well for LC-MS analysis to confirm the disappearance of the starting material.
-
Work-up (for subsequent use in situ):
-
Concentrate the plate under a stream of nitrogen or in vacuo to remove the solvent and excess acid.
-
Re-dissolve the residue in the solvent for the next step (e.g., DMF, DCM).
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv.) to neutralize the salt and prepare for the next reaction.
-
Protocol 2: N4-Amide Coupling (Acylation)
Amide bond formation is one of the most common and reliable reactions in library synthesis.[9] The use of efficient coupling agents is key to achieving high yields and purities.[10]
Caption: General scheme for N4-amide coupling diversification.
Reagents & Materials:
-
Deprotected 2-(trifluoromethyl)piperazine intermediate (from Protocol 1)
-
Library of diverse carboxylic acids (R-COOH)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation: To the wells containing the neutralized piperazine intermediate, add a solution of the desired carboxylic acid (1.1 equiv.) in DMF.
-
Coupling Agent Addition: Add a solution of HATU (1.1 equiv.) in DMF, followed by DIPEA (2.5 equiv.).[10]
-
Reaction: Seal the reaction block and shake at room temperature for 2-6 hours. For less reactive acids or amines, the reaction may be gently heated (e.g., to 50 °C).
-
Work-up & Purification:
-
Dilute each well with ethyl acetate.
-
Perform a liquid-liquid extraction in the plate by adding saturated aqueous NaHCO₃, shaking, and carefully removing the aqueous layer. Repeat with brine.
-
The crude product can be purified using solid-phase extraction (SPE) cartridges or by direct filtration if the product crystallizes.
-
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 85 - 98 | Highly efficient, fast reaction times. Ideal for parallel synthesis.[10] |
| EDC | HOBt | DIPEA | DMF/DCM | 75 - 90 | Cost-effective and widely used. The urea by-product must be removed.[10] |
| T3P® | None | NEt₃ / Pyridine | DCM / EtOAc | 80 - 95 | Propane phosphonic acid anhydride; by-products are water-soluble.[11] |
Table 1: Comparison of Common Amide Coupling Reagents.
Protocol 3: N4-Reductive Amination (Alkylation)
Reductive amination is a robust method for introducing alkyl groups at the N4 position by reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent.[12]
Reagents & Materials:
-
Deprotected 2-(trifluoromethyl)piperazine intermediate
-
Library of diverse aldehydes or ketones (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Preparation: To the wells containing the piperazine intermediate, add a solution of the aldehyde or ketone (1.0-1.2 equiv.) in DCM or DCE.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) as a solid or a slurry in the reaction solvent.[13]
-
Reaction: Seal the plate and shake at room temperature overnight.
-
Work-up & Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract with DCM.
-
The combined organic phases can be passed through a silica gel or SPE plug to remove inorganic by-products and unreacted starting materials.
-
Quality Control and Characterization
For library synthesis, high-throughput analysis is essential. A representative subset of the library (e.g., 5-10%) should be analyzed to assess the overall success of the synthesis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for library QC. It provides rapid confirmation of the desired product mass and an estimate of purity.
-
NMR (Nuclear Magnetic Resonance): A few selected compounds should be fully characterized by ¹H and ¹⁹F NMR to confirm the structure and isomeric purity.
Conclusion
This compound is a superior building block for constructing diverse chemical libraries aimed at drug discovery. The trifluoromethyl group imparts valuable properties that can lead to compounds with improved metabolic stability and modulated basicity. The robust protocols for deprotection, acylation, and alkylation detailed herein are well-suited for high-throughput parallel synthesis platforms, enabling the rapid generation of novel chemical entities for screening and lead optimization.
References
- Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry (RSC Publishing).
- Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
- 1-(2-Trifluoromethylphenyl)piperazine | 63854-31-9. Benchchem.
- Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. Benchchem.
- Reductive amination of piperazine. Reddit.
- Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
- Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives. (2017).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. (2025).
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. Chalmers ODR.
- Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PubMed Central.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. (2022).
- Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. (2009).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020).
- Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. odr.chalmers.se [odr.chalmers.se]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Products and Impurities in Trifluoromethylpiperazine (TFMPP) Synthesis
Welcome to the technical support center for trifluoromethylpiperazine (TFMPP) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important chemical intermediate. The purity of TFMPP is critical for its downstream applications, particularly in drug development, where even minor impurities can have significant pharmacological implications.[1][2] This document provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the identification and mitigation of side products and impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently asked by scientists embarking on or optimizing the synthesis of 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP).
Q1: What are the primary synthetic routes for 3-TFMPP, and how do they influence the impurity profile?
A1: The synthesis of 3-TFMPP predominantly involves the formation of an aryl-nitrogen bond between a 3-trifluoromethylphenyl source and the piperazine ring. The two most common industrial and laboratory-scale methods are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile method that couples an aryl halide (typically 1-bromo- or 1-chloro-3-(trifluoromethyl)benzene) with piperazine.[3][4] This reaction is favored for its relatively mild conditions and broad functional group tolerance. However, it can lead to side products such as di-arylated piperazine and hydrodehalogenation of the aryl halide. The choice of palladium catalyst, ligand, base, and solvent is critical to minimizing these impurities.[5][6]
-
Copper-Catalyzed Ullmann Condensation: A classical method, the Ullmann reaction couples an aryl halide with piperazine, typically at higher temperatures than the Buchwald-Hartwig reaction.[7][8] While often lower in cost, traditional Ullmann conditions can be harsh, requiring polar, high-boiling solvents.[7][9] Side products can include homocoupled biaryls and other thermally-driven byproducts. Modern ligand-accelerated Ullmann reactions have made this route more accessible under milder conditions.[10]
The choice of route directly impacts the potential impurity profile. Buchwald-Hartwig reactions often contend with catalyst- and ligand-related side reactions, while Ullmann condensations may present challenges related to harsh thermal conditions.
Q2: What is a realistic target purity for synthesized 3-TFMPP before downstream use?
A2: For most research and early-stage drug development applications, a purity of >98% (as determined by GC-MS or HPLC) is considered acceptable. For later-stage development and GMP (Good Manufacturing Practice) synthesis, a purity of >99.5% is often required. Crucially, the identification and quantification of specific impurities are more important than the absolute purity value. Regulatory bodies like the ICH have strict guidelines for characterizing and controlling impurities.[11][12]
Q3: Which analytical techniques are essential for identifying and quantifying impurities in my 3-TFMPP sample?
A3: A multi-technique approach is recommended for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and thermally stable impurities, such as residual starting materials, positional isomers, and certain byproducts like hydrodehalogenated arenes.[13][14]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: The workhorse for quantifying the purity of the main component and detecting less volatile or thermally labile impurities. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying unknown byproducts, such as N-oxides and di-arylated species.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for structural elucidation of the final product and for identifying and quantifying impurities, especially positional isomers, without the need for reference standards for each one. ¹⁹F NMR is particularly useful for analyzing trifluoromethyl-containing compounds.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the functional groups present in the final product and can sometimes help in identifying classes of impurities.
Section 2: Troubleshooting Guide for Synthesis-Related Impurities
This section provides a problem-and-solution framework for specific impurities and side products commonly observed during the synthesis of 3-TFMPP.
Issue 1: Formation of Di-substituted Byproducts
Q: My LC-MS analysis shows a significant peak with a mass corresponding to 1,4-bis(3-trifluoromethylphenyl)piperazine. What causes this, and how can I prevent it?
A: This is a classic example of over-arylation, a common side reaction in both Buchwald-Hartwig and Ullmann couplings.
-
Causality: Piperazine has two reactive secondary amine sites (N1 and N4). If the reaction stoichiometry or conditions are not carefully controlled, the initially formed mono-arylated product (3-TFMPP) can react a second time with another molecule of the aryl halide. This is particularly prevalent if the mono-arylated product is of comparable or higher reactivity than piperazine itself under the reaction conditions.
-
Troubleshooting & Mitigation:
-
Stoichiometric Control: The most effective method is to use a significant excess of piperazine relative to the aryl halide (typically 3 to 5 equivalents). This statistically favors the mono-arylation reaction. The unreacted piperazine can be easily removed during aqueous workup due to its high water solubility.
-
Slow Addition: Adding the aryl halide solution slowly to the mixture of piperazine, catalyst, and base can help maintain a high effective concentration of piperazine, further suppressing the second addition.
-
Use of Mono-Protected Piperazine: For syntheses where material cost is less of a concern and absolute control is needed, using a mono-protected piperazine, such as N-Boc-piperazine, is the gold standard.[16] The reaction is performed on the single available nitrogen, and the protecting group is removed in a subsequent step. This completely eliminates the possibility of di-substitution.
-
Issue 2: Presence of Positional Isomers
Q: My final product contains 1-(2-trifluoromethylphenyl)piperazine and/or 1-(4-trifluoromethylphenyl)piperazine, as confirmed by GC-MS and NMR. Where do these come from?
A: The source of positional isomers is almost always the starting aryl halide.
-
Causality: Commercial sources of 1-bromo-3-(trifluoromethyl)benzene or its chloro-analogue can contain isomeric impurities from their own synthesis. Since these isomers often have very similar physical properties and reactivity, they are carried through the synthesis and are difficult to separate from the desired 3-TFMPP product.[13]
-
Troubleshooting & Mitigation:
-
Starting Material Analysis: Always analyze your starting aryl halide by GC-MS or NMR before beginning the synthesis. Specify a high isomeric purity (>99%) when purchasing from suppliers.
-
Purification of Final Product: If isomeric impurities are unavoidable, careful column chromatography or recrystallization may be required. The separation can be challenging, often requiring optimization of the solvent system for chromatography or screening of various solvents for selective crystallization. A study on the separation of TFMPP isomers highlights the utility of GC-MS for this purpose.[14]
-
Issue 3: Hydrodehalogenation of the Aryl Halide
Q: My reaction yield is low, and the crude GC-MS shows a peak for trifluoromethylbenzene. What is this side reaction?
A: This is a known side reaction in palladium-catalyzed cross-couplings, called hydrodehalogenation.
-
Causality: Instead of undergoing reductive elimination with the amine to form the C-N bond, the palladium-aryl intermediate can react with a source of hydrogen to reductively eliminate and form a C-H bond, regenerating the Pd(0) catalyst.[3] Sources of hydrogen can include trace water, the amine itself (via β-hydride elimination from the amide intermediate), or the solvent.
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the base (e.g., NaOtBu, Cs₂CO₃) before use.[16]
-
Ligand Choice: Certain bulky electron-rich phosphine ligands are designed to promote reductive elimination over side reactions. Experiment with different ligands (e.g., XPhos, SPhos, RuPhos) as they can have a profound impact on the selectivity of the catalytic cycle.
-
Base Selection: The choice of base can influence this pathway. While strong bases are needed, ensure they are not contributing to catalyst decomposition or unwanted side reactions.
-
Issue 4: Formation of N-Oxides
Q: I have a persistent, highly polar impurity that is visible on my TLC plate but doesn't always show up well on GC-MS. The LC-MS shows a mass of [M+16]. Could this be an N-oxide?
A: Yes, an [M+16] peak is a strong indicator of N-oxide formation.
-
Causality: The tertiary amine nitrogens in the TFMPP molecule are susceptible to oxidation. This can occur during the reaction if oxidizing agents are present, during workup (e.g., exposure to air for prolonged periods, especially under basic conditions), or upon storage.[17][18] N-oxides are known metabolites of many tertiary amine drugs and can form as synthetic byproducts.[19][20]
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Degas Solvents: Degassing solvents before use can remove dissolved oxygen.
-
Careful Workup: Avoid prolonged exposure to air during the workup and extraction phases. If the product is stored in solution, keep it under an inert atmosphere.
-
Purification: N-oxides are significantly more polar than the parent amine and are usually separable by standard silica gel column chromatography.
-
Section 3: Visualizations and Data
Summary of Common Impurities
| Impurity Name | Structure | Common Source | Recommended Analytical Method | Mitigation Strategy |
| 1,4-bis(3-TFMP)piperazine | Aryl group on both N atoms | Over-arylation during coupling | LC-MS, NMR | Use piperazine excess; slow addition of aryl halide; use mono-protected piperazine |
| Positional Isomers (2-TFMPP, 4-TFMPP) | CF₃ group at ortho or para position | Impure aryl halide starting material | GC-MS, ¹⁹F NMR | Source high-purity starting material; purify final product via chromatography |
| Trifluoromethylbenzene | H instead of piperazine group | Hydrodehalogenation side reaction | GC-MS | Use anhydrous conditions; optimize ligand and base |
| 3-TFMPP N-Oxide | Oxygen on one of the N atoms | Oxidation during reaction/workup/storage | LC-MS, TLC | Use inert atmosphere; degas solvents; careful workup and storage |
| 3-Trifluoromethylaniline | Cleavage of piperazine ring | Degradation of TFMPP | LC-MS, GC-MS | Mild reaction and workup conditions; avoid harsh acids/bases |
Diagram: Synthetic Pathways and Side Product Formation
This diagram illustrates the desired reaction to form 3-TFMPP and the key branching points that lead to common impurities during a typical cross-coupling reaction.
Caption: Synthetic pathway to 3-TFMPP and common side reactions.
Diagram: Troubleshooting Workflow for an Unknown Impurity
This workflow provides a logical sequence of steps to identify an unknown impurity found during analysis.
Caption: A logical workflow for identifying unknown impurities.
Section 4: Experimental Protocols
Protocol 1: General Method for Impurity Profiling by GC-MS
This protocol is a starting point for analyzing the purity of a synthesized 3-TFMPP sample and identifying volatile impurities.
-
Sample Preparation: Dissolve ~1 mg of the crude or purified TFMPP sample in 1 mL of a suitable solvent (e.g., Methanol, Ethyl Acetate).
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Scan range: 40-500 m/z.
-
-
Data Analysis: Integrate all peaks. Identify the main product peak by its retention time and mass spectrum. Analyze the mass spectra of impurity peaks by comparing them to known fragmentation patterns and libraries (e.g., NIST). Pay close attention to peaks corresponding to starting materials, positional isomers, and trifluoromethylbenzene.
Protocol 2: General Method for Purification by Silica Gel Column Chromatography
This protocol can be adapted to remove many of the common, less-polar and more-polar impurities from 3-TFMPP.
-
Slurry Preparation: Choose an appropriate non-polar solvent (e.g., Hexanes or Heptane) and create a slurry with silica gel (230-400 mesh). Pour the slurry into a glass column to pack.
-
Sample Loading: Dissolve the crude TFMPP product in a minimal amount of dichloromethane or the initial eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) containing a small percentage of a basic modifier like triethylamine (0.5-1%) to prevent peak tailing of the amine product.
-
Example Gradient: Start with 98:2 Hexanes:EtOAc (+1% Et₃N), gradually increasing to 80:20 Hexanes:EtOAc (+1% Et₃N).
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 3-TFMPP.
References
-
Belvisi, L., et al. (2007). Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Chemical Communications. [Link]
- Google Patents. (2007).
-
O'Neil, I. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. [Link]
-
Al-Hourani, B. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. [Link]
-
De Ruiter, J. (n.d.). Analytical Methods. RSC Publishing. [Link]
- Google Patents. (2008).
-
Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]
-
Chang, J., et al. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine. [Link]
-
DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Dhanasekaran, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
-
Al-Shabrawi, M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]
-
Tang, D., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. esmed.org [esmed.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biomedres.us [biomedres.us]
- 12. rroij.com [rroij.com]
- 13. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate
Welcome to the technical support guide for optimizing coupling reactions with tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable, yet challenging, building block into their synthetic workflows. The unique structural features of this reagent demand carefully considered reaction conditions to achieve high yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges successfully.
The Challenge: Understanding the Substrate's Reactivity
This compound is a popular building block in medicinal chemistry, largely because the trifluoromethyl (CF₃) group can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, its reactivity in standard coupling reactions is hampered by two key factors:
-
Reduced Nucleophilicity : The strongly electron-withdrawing CF₃ group at the C2 position significantly lowers the electron density of the entire piperazine ring, reducing the nucleophilicity of the reacting secondary amine at the N4 position.[4] This makes it a less reactive partner in coupling reactions compared to its non-fluorinated analogs.
-
Steric Hindrance : The bulky tert-butyl group of the Boc-protecting group, combined with the adjacent CF₃ group, creates considerable steric congestion around the N4 nitrogen. This steric shield can impede the approach of electrophilic coupling partners and catalysts, slowing down the reaction rate.[5][6]
Successfully coupling this substrate requires strategies that can overcome both of these electronic and steric hurdles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound in two of the most frequent transformations: Palladium-catalyzed Buchwald-Hartwig amination and amide bond formation.
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig reaction with an aryl halide is failing or giving very low conversion. I'm using a standard Pd(OAc)₂/phosphine ligand system. What's going wrong?
Answer: This is a common problem stemming from the reduced nucleophilicity and steric hindrance of the piperazine. Standard Buchwald-Hartwig conditions are often insufficient.[7] The success of this reaction is critically dependent on the choice of ligand, palladium precatalyst, and base.[7][8]
Troubleshooting Steps:
-
Switch to a More Effective Ligand/Catalyst System : The combination of the palladium source and the phosphine ligand is the most critical parameter.[7] For sterically hindered and electron-deficient amines, highly active, electron-rich, and bulky biarylphosphine ligands are required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Recommendation : Switch from simple phosphine ligands (e.g., PPh₃, P(o-tol)₃) to specialized biarylphosphine ligands developed for challenging couplings. Pre-formed palladium precatalysts incorporating these ligands ("G2," "G3," or "G4" precatalysts) are often more effective and air-stable.[8]
-
-
Select a Strong, Non-Nucleophilic Base : The base plays a crucial role in deprotonating the amine to form the active nucleophile. For a weakly nucleophilic amine like this one, a strong base is essential.
-
Recommendation : Use strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[10] If your substrate is sensitive to these strong bases, a weaker base like Cs₂CO₃ or K₃PO₄ can be attempted, but this may require higher temperatures and longer reaction times.[7]
-
-
Optimize Solvent and Temperature : The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Recommendation : Anhydrous, non-protic solvents like toluene, dioxane, or t-butanol are standard.[7] If solubility is an issue, a combination of solvents might be beneficial. Gently heating the reaction (80-110 °C) is almost always necessary to drive the reaction to completion.
-
Recommended Buchwald-Hartwig Starting Conditions
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 (or G2) | Highly active, air-stable precatalyst with a bulky, electron-rich ligand ideal for hindered couplings.[8] |
| Ligand | (Included in precatalyst) | XPhos is a well-established ligand for coupling hindered primary and secondary amines.[9] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the electron-deficient amine.[10] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents that are known to perform well in Buchwald-Hartwig aminations.[7] |
| Temperature | 80–110 °C | Thermal energy is needed to overcome the high activation energy of the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) active catalyst from oxidation. |
Issue 2: Sluggish or Incomplete Amide Coupling
Question: My amide coupling reaction with a carboxylic acid is extremely slow, and I'm seeing incomplete conversion even after 24 hours. I'm using EDC/HOBt. How can I improve this?
Answer: Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are often too weak to efficiently activate carboxylic acids for reaction with a sterically hindered, electron-deficient amine.[11] The activated intermediate (e.g., O-acylisourea) is either not formed quickly enough or is not reactive enough to be intercepted by the weakly nucleophilic piperazine.
Troubleshooting Steps:
-
Use a More Potent Coupling Reagent : Uronium or phosphonium-based reagents are significantly more powerful and are designed for difficult couplings.[5][12]
-
Recommendation : Switch to HATU, HCTU, or PyBOP. These reagents rapidly generate highly activated esters (O-At or O-Bt esters) that react more efficiently with weak nucleophiles.[5][12] Always add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-Collidine when using these reagents.[12]
-
-
Pre-activation of the Carboxylic Acid : Allowing the carboxylic acid to react with the coupling reagent and base for a few minutes before adding the amine can increase the concentration of the active ester intermediate.[13]
-
Recommendation : In a separate flask, dissolve the carboxylic acid, HATU (or similar), and DIPEA in an anhydrous solvent like DMF or DCM. Stir for 5-10 minutes, then add this solution to the piperazine derivative.
-
-
Increase Reaction Time and/or Temperature : For particularly challenging couplings, extended reaction times (e.g., overnight) or gentle heating (40-50 °C) may be necessary.[5] However, be cautious with heating, as it can increase the risk of racemization if the carboxylic acid has a chiral center.[12]
Comparison of Common Amide Coupling Reagents
| Reagent | Reagent Type | Strengths | Weaknesses for this Substrate |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts. Good for simple couplings. | Often too weak for hindered/electron-deficient amines.[11] |
| HATU | Uronium | Extremely fast and efficient. Generates a highly reactive O-At active ester.[5][12] | More expensive. Can cause guanidinylation of the amine as a side reaction, though typically minor. |
| HCTU | Uronium | Very reactive, similar to HATU but often more cost-effective. | Can be less efficient than HATU for the most extreme cases. |
| PyBOP | Phosphonium | Highly effective, well-established reagent. | Produces potentially carcinogenic HMPA as a byproduct (though in catalytic amounts). |
Issue 3: Alternative Activation for "Impossible" Couplings
Question: I've tried HATU and other potent coupling reagents, but my reaction with a very hindered carboxylic acid still fails. Is there a more powerful method?
Answer: Yes. For extremely challenging cases involving two sterically demanding partners, even the most potent uronium reagents can fail.[5] In these situations, converting the carboxylic acid to a more reactive electrophile, such as an acyl fluoride , can be a highly effective strategy.[11][14] Acyl fluorides are small, highly reactive, and less sterically demanding than the intermediates formed by common coupling reagents.[11]
Strategy:
-
In-situ Acyl Fluoride Formation : The carboxylic acid can be converted to an acyl fluoride in situ using a fluorinating agent like Cyanuric Fluoride or XtalFluor-E®.[11]
-
Coupling : The generated acyl fluoride then reacts with the piperazine derivative, often at elevated temperatures, to form the amide bond. This method has proven successful for coupling both sterically hindered and electron-deficient substrates where other methods have failed.[14][15]
Detailed Experimental Protocols
Disclaimer: These protocols are intended as starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol uses a highly active palladium precatalyst system suitable for this challenging amine.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), XPhos Pd G3 (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Add anhydrous toluene via syringe, followed by the this compound (1.2 equiv.).
-
Place the sealed vial in a pre-heated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.
Protocol 2: HATU-Mediated Amide Coupling
This protocol uses a potent uronium salt coupling reagent.
Materials:
-
Carboxylic acid (1.0 equiv.)
-
This compound (1.1 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vial, add the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and anhydrous DMF.
-
Stir the solution at room temperature and add DIPEA (2.5 equiv.).
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the this compound (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visualization of Workflows
Buchwald-Hartwig Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Amide Coupling Strategy Selection
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability issues and degradation pathways of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate.
Welcome to the technical support center for tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate (CAS 886779-77-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For extended storage, some suppliers recommend temperatures as low as -20°C.
Q2: What are the primary known instabilities of this molecule?
A2: The primary instabilities of this compound are associated with its tert-butyloxycarbonyl (Boc) protecting group and the piperazine ring. The Boc group is highly susceptible to cleavage under acidic conditions and can also be removed thermally.[2][3] The piperazine ring is prone to oxidation.[4][5]
Q3: How does the trifluoromethyl (CF3) group affect the stability of the molecule?
A3: The trifluoromethyl group is a strong electron-withdrawing group that can significantly influence the molecule's properties. It generally increases metabolic stability and lipophilicity.[6] While the C-F bonds are very strong, the CF3 group can alter the reactivity of the piperazine ring and may be susceptible to photochemical degradation under certain conditions.[7]
Q4: Is this compound stable to basic conditions?
A4: The Boc protecting group is generally stable to basic hydrolysis conditions under which other esters might be cleaved.[8] This is because the lone pair of electrons on the nitrogen atom resonates with the carbonyl group, making it less electrophilic. However, prolonged exposure to strong bases at elevated temperatures should be avoided as it may lead to other degradation pathways of the piperazine ring.
Troubleshooting Guide: Common Issues in Experiments
This section addresses specific problems you might encounter during the handling and use of this compound in your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound during workup or purification, especially after exposure to acidic conditions (e.g., silica gel chromatography). | Accidental cleavage of the Boc protecting group. | Neutralize acidic conditions promptly. Consider using a different purification method such as neutral or basic alumina chromatography, or pre-treating silica gel with a base like triethylamine. Monitor for the appearance of the deprotected product, 2-(trifluoromethyl)piperazine. |
| Appearance of unexpected peaks in LC-MS or NMR analysis after storage or reaction. | Degradation of the compound due to improper storage (exposure to light, moisture, or elevated temperatures) or reaction conditions. | Verify storage conditions. Perform a forced degradation study (see protocols below) to identify potential degradation products and establish a degradation profile. This will help in identifying the unknown peaks. |
| Low yield in reactions where the Boc group is intended to be stable. | Use of acidic reagents or prolonged reaction times at elevated temperatures. | Ensure all reagents and solvents are anhydrous and free of acidic impurities. Buffer the reaction mixture if necessary. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating. |
| Formation of t-butylated byproducts in subsequent reaction steps after Boc deprotection. | The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on your molecule of interest. | Use a scavenger such as triisopropylsilane (TIS) or anisole during the deprotection step to trap the tert-butyl cation.[9] |
Understanding the Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily hydrolysis, oxidation, and thermolysis. The following diagram illustrates the likely degradation routes based on the known chemistry of Boc-protected amines and piperazine derivatives.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the parent compound.[12]
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Detailed Protocols
1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw samples at appropriate time intervals, neutralize with an equal volume of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw samples at appropriate time intervals, neutralize with an equal volume of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C.
-
Withdraw samples at appropriate time intervals and dilute with mobile phase for analysis.
-
2. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals and dilute with mobile phase for analysis.
3. Photolytic Degradation
-
Place a solution of the compound (e.g., in acetonitrile/water) in a photostability chamber.
-
Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at appropriate time intervals for analysis.
4. Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at a temperature that induces degradation (e.g., 105°C).
-
Withdraw samples at appropriate time intervals, dissolve in a suitable solvent, and analyze.
-
For degradation in solution, reflux a solution of the compound in a suitable solvent at an elevated temperature.
Analytical Method for Stability Indication
A stability-indicating method is crucial to separate the parent compound from its degradation products.[10][13] High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is commonly employed.[14][15]
-
Example HPLC-UV Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
References
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Boc Deprotection Mechanism. (2022, December 14). YouTube. Retrieved December 31, 2025, from [Link]
-
Bhat, A. R., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(7), 4345–4356. [Link]
-
Chlon-Rzepa, G., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 11-23. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved December 31, 2025, from [Link]
-
McNally, A., et al. (2020). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
-
Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Retrieved December 31, 2025, from [Link]
-
Jenneskens, L. W., Mahy, J. W. G., & van der Berg, E. M. M. (2010). 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy. Recueil des Travaux Chimiques des Pays-Bas, 109(10), 539-542. [Link]
-
Tsukamoto, T., et al. (2019). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. Research on Chemical Intermediates, 45, 4859–4875. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2022). Molecules, 27(15), 4949. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved December 31, 2025, from [Link]
-
Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved December 31, 2025, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved December 31, 2025, from [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (2021). Journal of the American Chemical Society, 143(35), 14039–14045. [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Pharmaceuticals, 18(7), 945. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). International Journal of Pharmaceutical Sciences and Research, 15(12), 4647-4652. [Link]
-
Liu, D., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 631-644. [Link]
-
Forced Degradation Studies. (2016, December 14). International Journal of Pharmaceutical Sciences and Research, 7(12), 4645-4653. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 43-50. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved December 31, 2025, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10). [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2021). RSC Advances, 11(54), 34163-34176. [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022, November 28). Frontiers in Chemistry, 10, 1056501. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020, December 1). Journal of Chemical Information and Modeling, 60(12), 6296-6306. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). Pharmaceuticals, 18(7), 945. [Link]
-
This compound. (n.d.). Ch肽生物科技. Retrieved December 31, 2025, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
-
tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved December 31, 2025, from [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020, December 1). Journal of Chemical Information and Modeling, 60(12), 6296-6306. [Link]
-
Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1644–1647. [Link]
Sources
- 1. This compound | 886779-77-7 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. rroij.com [rroij.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. jocpr.com [jocpr.com]
How to resolve poor reactivity of 2-(trifluoromethyl)piperazine in nucleophilic substitution.
Welcome to the technical support guide for navigating the challenges of using 2-(trifluoromethyl)piperazine in nucleophilic substitution reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate this valuable, yet sometimes challenging, building block into their synthetic routes. Here, we address common reactivity issues, provide detailed troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles and cutting-edge catalytic methods.
The Challenge: Understanding the Poor Reactivity of 2-(Trifluoromethyl)piperazine
The core issue with 2-(trifluoromethyl)piperazine lies in the powerful electron-withdrawing effect of the trifluoromethyl (-CF3) group. This group significantly reduces the electron density on the adjacent secondary amine (N-H), thereby decreasing its nucleophilicity.[1][2][3] This diminished reactivity can lead to sluggish or failed reactions under standard nucleophilic substitution (SN2) or nucleophilic aromatic substitution (SNAr) conditions.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Reactivity
If you are experiencing low to no yield in your nucleophilic substitution reaction with 2-(trifluoromethyl)piperazine, follow this diagnostic workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for 2-(trifluoromethyl)piperazine reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my standard SN2 reaction with an alkyl halide and 2-(trifluoromethyl)piperazine failing?
The primary reason is the severely diminished nucleophilicity of the piperazine nitrogen due to the adjacent -CF3 group.[1] Standard SN2 conditions often lack the energy to overcome the activation barrier with such a poor nucleophile.
-
Causality: The fluorine atoms in the trifluoromethyl group exert a strong inductive effect, pulling electron density away from the nitrogen atom. This reduces the availability of the nitrogen's lone pair to attack an electrophilic carbon center.
-
Recommended Action:
-
Increase Temperature: Often, simply increasing the reaction temperature can provide the necessary energy. Microwave irradiation can be particularly effective for accelerating these reactions.[4][5]
-
Use a Stronger Base: While the piperazine is the nucleophile, a strong, non-nucleophilic base (e.g., sodium hydride, NaH) can deprotonate the N-H, generating a more potent piperazide anion. However, this must be done cautiously as the increased basicity can promote elimination (E2) side reactions with certain alkyl halides.[1]
-
Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO to better solvate the cation of the base and enhance the nucleophilicity of the piperazine.
-
Q2: I'm attempting an N-arylation with an unactivated aryl chloride. What are my options?
Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride is extremely difficult and unlikely to succeed with a weakened nucleophile like 2-(trifluoromethyl)piperazine.[6][7] SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group.[8][9]
-
Recommended Action: Transition to Palladium-Catalyzed Cross-Coupling. The Buchwald-Hartwig amination is the industry-standard method for this transformation.[10][11] This reaction uses a palladium catalyst with a specialized ligand to facilitate the C-N bond formation, bypassing the need for a highly nucleophilic amine.[12]
Caption: Inductive effect of the -CF3 group on piperazine nucleophilicity.
Q3: My Buchwald-Hartwig amination is giving low yields. How can I optimize it?
Low yields in Buchwald-Hartwig reactions with challenging substrates are common but can usually be resolved by systematically optimizing the reaction components.[13][14][15]
-
Pillar 1: The Ligand is Critical. The choice of phosphine ligand is paramount for stabilizing the palladium catalyst and facilitating the catalytic cycle.[16][17] For electron-deficient amines, bulky and electron-rich biaryl phosphine ligands are generally the first choice.
-
Pillar 2: Base Selection. The base plays a more complex role than simple deprotonation. It participates in the catalytic cycle and its strength can dictate success or failure.
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is a common strong base that is effective in many cases.
-
Troubleshooting: If you observe substrate or product decomposition, a weaker base may be necessary. Potassium phosphate (K3PO4) or even potassium phenoxide (KOPh) can be effective alternatives for sensitive substrates.[19]
-
-
Pillar 3: Catalyst Precursor and Solvent.
-
Catalyst: Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)2.[14]
-
Solvent: Toluene and 1,4-dioxane are standard solvents.[20] If using an aryl iodide, consider a less polar solvent like toluene to prevent the iodide salt byproduct from inhibiting the catalyst.[21]
-
| Parameter | Recommendation for 2-(CF3)piperazine | Rationale |
| Reaction Type | Buchwald-Hartwig Amination | Overcomes low nucleophilicity; broad substrate scope.[10] |
| Catalyst | Palladium Precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of active Pd(0). |
| Ligand | Bulky Biaryl Phosphine (e.g., XPhos, SPhos) | Accelerates reductive elimination and stabilizes the catalyst.[17] |
| Base | NaOtBu (standard), K3PO4 or KOPh (for sensitive substrates) | Strong, non-coordinating base is needed for the catalytic cycle.[19] |
| Solvent | Toluene or 1,4-Dioxane | Standard inert solvents for this coupling.[20] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Q4: Can I use protecting groups to enhance reactivity?
Yes, a protection-alkylation-deprotection strategy can be a viable, albeit longer, alternative.
-
Protocol:
-
Protect the N-H amine: Protect the more nucleophilic (unsubstituted) nitrogen of 2-(trifluoromethyl)piperazine, for instance, as a Boc-carbamate.
-
Activate the CF3-adjacent amine: The remaining N-H is still electron-deficient. However, under forcing conditions or using the strong base/alkylation protocol mentioned in Q1, you may achieve the desired substitution.
-
Deprotect: Remove the protecting group under appropriate conditions (e.g., TFA for Boc).
-
-
Considerations: This adds two steps to your synthesis, which may impact overall yield and cost. It is generally preferable to find catalytic conditions that work directly with the parent piperazine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 2-(Trifluoromethyl)piperazine
This protocol serves as a robust starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-(trifluoromethyl)piperazine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), and the chosen biaryl phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%).
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- G.B. Jones, Microwave-assisted N-arylation of electron-deficient heteroaryl chlorides. PubMed, .
- BenchChem, Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem Technical Support, .
- M. R. Player, Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation.
- J. Ashenhurst, Nucleophilicity Trends of Amines. Master Organic Chemistry, .
- Sigma-Aldrich, Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich, .
- A. K. Chakraborti, A general and convenient synthesis of N-aryl piperazines.
- D. S.
- Y. Li, et al., Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry, .
- M. D. G. O'Shea, et al.
- J. F. Hartwig, et al., Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. eScholarship, .
- Reddit Community, Help troubleshooting a Buchwald-Hartwig amin
- Israel Chemical Society, Catalytic Formation of C-N Bonds. Israel Chemical Society, .
- M. D. G. O'Shea, et al.
- American Chemical Society Green Chemistry Institute, Specific Solvent Issues with Buchwald-Hartwig Amin
- A. K. Chakraborti, A General and Convenient Synthesis of N-Aryl Piperazines.
- P. Trinchera, et al., Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. Journal of Pharmaceutical Sciences & Research, .
- X. Huang, Catalytic Methods for Constructing C-F and C-N Bonds via Manganese-Catalyzed C-H Activation.
- Chemistry Stack Exchange Community, Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange, .
- Y. Li, et al., Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society, .
- A. R. S. V. D. Santos, et al., Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, .
- C. B. Bheeter, et al., Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. NIH, .
- Royal Society of Chemistry, Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry, .
- K. Choi, et al., Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, .
- Wikipedia, Buchwald–Hartwig amin
- J. Y. Yang, R. P. King, Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
- D. W. Nelson, et al., Alpha-(trifluoromethyl)amine derivatives via nucleophilic trifluoromethylation of nitrones. Journal of Organic Chemistry, .
- Scilit, Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv
- Chemistry LibreTexts, Buchwald-Hartwig Amin
- J. F. Hartwig, et al., Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, .
- J. Ashenhurst, Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, .
- Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, .
- Z. Weng, et al., Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, .
- Chemistry Steps, Nucleophilic Arom
- J. F. Hartwig, et al., Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central, .
- S. L. Buchwald, et al., Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- X. Zhang, et al., Palladium-catalyzed intramolecular aerobic C-H amination of enamines for the synthesis of 2-trifluoromethylindoles. OUCI, .
- Johnson Matthey, Buchwald Hartwig amination catalysts.
- C. H. Cheng, et al.
- M. H. L. C. D. S. E. Silva, et al., Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PubMed Central, .
- A. L. Roberts, et al., Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed, .
- J. F. Hartwig, et al., Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, .
- A. R. S. V. D. Santos, et al., Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI, .
- A. M. Del Hoyo, et al., Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
- J. F. Hartwig, et al., Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH, .
- S. P. Stanforth, The isocyanide SN2 reaction. PubMed Central, .
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. api.pageplace.de [api.pageplace.de]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthetic Efficiency of Routes to 2-(Trifluoromethyl)piperazine
The introduction of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, trifluoromethylated building blocks are of significant interest to the pharmaceutical and agrochemical industries. Among these, 2-(trifluoromethyl)piperazine serves as a crucial scaffold in the development of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into their efficiency, scalability, and overall practicality for researchers and drug development professionals.
Introduction to 2-(Trifluoromethyl)piperazine
The piperazine ring is a ubiquitous feature in many approved drugs due to its ability to modulate aqueous solubility and engage in hydrogen bonding as both an acceptor and a donor. The incorporation of a trifluoromethyl group at the 2-position introduces a lipophilic and electron-withdrawing element that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide will dissect two primary synthetic approaches to 2-(trifluoromethyl)piperazine, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.
Route 1: Reductive Amination and Cyclization from a Trifluoromethyl Ketone
This classical approach builds the piperazine ring through the reaction of a trifluoromethylated ketone with a protected ethylenediamine derivative, followed by reduction and deprotection.
Experimental Protocol
Step 1: Formation of the Dibenzyl-protected Intermediate
A solution of 1-bromo-3,3,3-trifluoropropan-2-one (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is reacted with N,N'-dibenzylethylenediamine (1.2 eq). The reaction mixture is stirred at room temperature for several hours to facilitate the initial alkylation.
Step 2: Reductive Cyclization
The resulting intermediate is not isolated but is instead treated in situ with a reducing agent, typically sodium borohydride (NaBH₄, 1.5 eq). The reduction of the ketone and subsequent intramolecular cyclization affords 1,4-dibenzyl-2-(trifluoromethyl)piperazine.
Step 3: Deprotection
The dibenzyl protecting groups are removed via catalytic hydrogenation. The 1,4-dibenzyl-2-(trifluoromethyl)piperazine is dissolved in ethanol and subjected to hydrogenolysis over a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere. Filtration of the catalyst and removal of the solvent yields the final product, 2-(trifluoromethyl)piperazine.[1]
Reaction Mechanism and Rationale
The synthesis commences with the nucleophilic substitution of the bromine atom in 1-bromo-3,3,3-trifluoropropan-2-one by one of the secondary amines of N,N'-dibenzylethylenediamine. The electron-withdrawing nature of the adjacent trifluoromethyl group activates the carbonyl for subsequent reduction. The use of dibenzyl protecting groups is strategic as they are readily cleaved under mild hydrogenolysis conditions, which typically do not affect the trifluoromethyl group or the piperazine ring. Sodium borohydride is a cost-effective and operationally simple reducing agent suitable for this transformation.
Visualizing the Pathway
Caption: Synthetic scheme for Route 1.
Route 2: Ring-Opening of a Trifluoromethylated Epoxide
This alternative strategy utilizes a readily available trifluoromethylated epoxide as the starting material, followed by a two-step nucleophilic addition and cyclization sequence.
Experimental Protocol
Step 1: Epoxide Ring-Opening
2-(Trifluoromethyl)oxirane (1.0 eq) is reacted with an excess of a protected ethylenediamine equivalent, such as N-benzylethylenediamine (2.0 eq), in a suitable solvent like isopropanol at elevated temperatures. This regioselective ring-opening predominantly yields the corresponding amino alcohol.
Step 2: Intramolecular Cyclization
The resulting amino alcohol is then subjected to conditions that facilitate intramolecular cyclization. This can be achieved by converting the primary alcohol to a good leaving group, for example, by treatment with thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl), followed by base-mediated ring closure.
Step 3: Deprotection
The N-benzyl protecting group is removed via catalytic hydrogenation, similar to Route 1, to afford 2-(trifluoromethyl)piperazine.
Reaction Mechanism and Rationale
The synthesis leverages the reactivity of the strained epoxide ring. Nucleophilic attack by the amine occurs preferentially at the less sterically hindered carbon, leading to the desired regiochemistry. The use of a mono-protected ethylenediamine is crucial to prevent the formation of undesired side products. The subsequent cyclization is a classic intramolecular nucleophilic substitution. This route offers the potential for a more controlled and potentially higher-yielding synthesis, as the key bond-forming steps are distinct reactions.
Visualizing the Pathway
Caption: Synthetic scheme for Route 2.
Comparative Analysis
| Parameter | Route 1: Reductive Amination | Route 2: Epoxide Ring-Opening |
| Starting Materials | 1-Bromo-3,3,3-trifluoropropan-2-one, N,N'-dibenzylethylenediamine | 2-(Trifluoromethyl)oxirane, N-benzylethylenediamine |
| Number of Steps | 3 (2 synthetic, 1 deprotection) | 3 (2 synthetic, 1 deprotection) |
| Key Transformations | Reductive amination, intramolecular cyclization | Epoxide ring-opening, intramolecular cyclization |
| Potential Yield | Moderate | Potentially higher due to more controlled steps |
| Scalability | Good, but may require optimization of the one-pot reductive cyclization. | Good, with well-defined reaction stages. |
| Purification | Chromatography may be required to separate the dibenzylated intermediate.[1] | Intermediates may be easier to purify. |
| Safety Considerations | 1-Bromo-3,3,3-trifluoropropan-2-one is a lachrymator. | 2-(Trifluoromethyl)oxirane is volatile and potentially toxic. |
| Stereocontrol | Produces a racemic mixture. | Produces a racemic mixture. |
Conclusion
Both synthetic routes offer viable pathways to 2-(trifluoromethyl)piperazine.
Route 1 is a more convergent approach, forming the piperazine ring in a single reductive amination/cyclization step. This can be advantageous in terms of step economy. However, the one-pot nature of the key transformation may lead to challenges in optimization and purification, potentially impacting the overall yield.
Route 2 , starting from 2-(trifluoromethyl)oxirane, is a more linear synthesis. While it involves the same number of overall steps, the distinct nature of each transformation allows for greater control and potentially easier purification of intermediates, which could translate to higher overall yields and better scalability. The choice between these routes will ultimately depend on the specific requirements of the research or development program, including the availability and cost of starting materials, the desired scale of the synthesis, and the analytical capabilities for monitoring and purification.
For laboratories equipped for handling volatile and reactive epoxides, Route 2 may offer a more robust and ultimately more efficient synthesis. Conversely, Route 1 may be preferable for its use of more common and less volatile starting materials, despite the potential for more complex purification. Further process development and optimization would be necessary to definitively determine the most efficient route for large-scale production.
References
-
PrepChem. Synthesis of 2-(trifluoromethyl)piperazine. [Link]
Sources
The Trifluoromethyl Advantage: A Comparative Guide to the Biological Activity of Piperazine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. A particularly impactful strategic modification in modern drug design is the introduction of a trifluoromethyl (CF3) group.[3][4] This guide provides a comprehensive comparison of the biological activities of piperazine derivatives with and without this pivotal functional group, supported by experimental data and detailed methodologies. We will explore the enhanced anticancer, antimicrobial, and antipsychotic properties conferred by trifluoromethylation, offering insights into the underlying mechanisms and experimental validation.
The Impact of the Trifluoromethyl Group on Drug Properties
The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical and biological characteristics.[3][5] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability are key contributors to its "magic" effect in drug design.[4][6]
-
Increased Lipophilicity: The CF3 group significantly enhances a molecule's ability to pass through biological membranes, which can lead to improved absorption and distribution within the body.[3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can increase the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: The electronegativity of the fluorine atoms can alter the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets like enzymes and receptors.[3][6]
The following diagram illustrates the key influences of the trifluoromethyl group on a drug candidate's properties.
Caption: The influence of the trifluoromethyl group on drug properties.
Anticancer Activity: A Comparative Analysis
The piperazine moiety is a common feature in many anticancer agents. The addition of a trifluoromethyl group has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines.
Supporting Experimental Data
The following table summarizes the in vitro anticancer activity of representative piperazine derivatives, highlighting the enhanced potency of trifluoromethylated analogues.
| Compound Type | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Trifluoromethylated Piperazine Derivative | Triazolophthalazine-piperazine conjugate | HePG2 (Liver Cancer) | 21.93 | [7] |
| Trifluoromethylated Pyrimidine-Piperazine Derivative | Trifluoromethyl-substituted pyrimidine derivative | H1975 (Lung Cancer) | 2.27 | [8] |
| Trifluoromethylated Thiazolo[4,5-d]pyrimidine Derivative | 7-Chloro-3-phenyl-5-(trifluoromethyl)[5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | - | [9] |
Note: A direct comparison of the same piperazine scaffold with and without a CF3 group is often not available in a single study. The data presented compares representative compounds from different studies to illustrate the general trend of increased potency with trifluoromethylation.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][11]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Workflow Diagram:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives (both with and without the trifluoromethyl group) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: A Comparative Perspective
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity.[14] The incorporation of a trifluoromethyl group can enhance their potency against various bacterial and fungal strains.
Supporting Experimental Data
The following table provides a comparison of the Minimum Inhibitory Concentration (MIC) values for piperazine derivatives against selected microorganisms.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Non-Trifluoromethylated Piperazine Derivative | Staphylococcus aureus | > 100 | |
| Trifluoromethylated Pyrazole-Piperazine Derivative | Staphylococcus epidermidis | 1.56 | [15] |
| Trifluoromethylated Pyrazole-Piperazine Derivative | Enterococcus faecium | 0.78 | [15] |
| Fluorinated s-Triazinyl Piperazine Derivative | Various Bacteria & Fungi | Noteworthy Activity | [16] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19] The broth microdilution method is a commonly used technique for determining MIC values.[20][21]
Principle: A standardized suspension of the microorganism is inoculated into microplate wells containing serial dilutions of the antimicrobial compound.[20] After incubation, the lowest concentration that inhibits visible growth is recorded as the MIC.[21]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Dilutions: Prepare a two-fold serial dilution of each piperazine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a positive control well (broth and microorganism, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]
Antipsychotic Activity: Unveiling Receptor Affinity
Piperazine derivatives are a prominent class of antipsychotic agents, primarily acting on dopamine and serotonin receptors.[2][22][23] The trifluoromethyl group can significantly influence the binding affinity and selectivity of these compounds for their target receptors.
Supporting Experimental Data
The following table illustrates the impact of trifluoromethylation on the receptor binding affinity of piperazine derivatives. A lower Ki or KD value indicates a higher binding affinity.
| Compound Type | Receptor | Binding Affinity (nM) | Reference |
| Non-Trifluoromethylated Piperazine Derivative (Spiperone) | 5-HT1A | KD = 24 | [24] |
| Trifluoromethylated Piperazine Derivative (BrAcTFMPP) | 5-HT1A | KD = 0.5 | [24] |
| Trifluoromethylated Piperazine Derivative (BrAcTFMPP) | 5-HT2 | KD = 41 | [24] |
Experimental Protocol: Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[25][26] These assays often utilize a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace the radioligand is measured.[27]
Principle: The assay measures the competition between a radiolabeled ligand and an unlabeled test compound for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Workflow Diagram:
Caption: General workflow for a competitive receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells that express the target receptor (e.g., 5-HT1A receptor).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test piperazine derivative.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[26]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of a trifluoromethyl group into the piperazine scaffold consistently demonstrates a significant enhancement of biological activity across diverse therapeutic areas. As evidenced by the presented data, trifluoromethylated piperazine derivatives exhibit superior anticancer, antimicrobial, and antipsychotic potential compared to their non-fluorinated counterparts. This guide provides researchers and drug development professionals with a foundational understanding of the "trifluoromethyl advantage," supported by robust experimental protocols for the continued exploration and optimization of this privileged chemical space. The provided methodologies serve as a self-validating framework for the rigorous evaluation of novel piperazine-based therapeutic candidates.
References
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Scilit. (2008, January 16). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
-
Study.com. Minimum Inhibitory Concentration | Overview & Determining Methods. [Link]
-
Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Gable, Z., & Pavan, F. R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
ResearchGate. (2025, August 5). (PDF) Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. [Link]
-
NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Kumar, V., Aggarwal, A., Singh, S., & Kumar, V. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PloS one, 13(10), e0205739. [Link]
-
Zhang, Y., Guo, Z., Wang, Y., Tu, Y., Yu, X., Zhao, W., ... & Wu, H. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in plant science, 13, 1086057. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]
-
Zhang, Y., Li, M., Wang, Y., Li, Y., Wang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291589. [Link]
-
PubMed. (2022, November 28). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. [Link]
-
PubMed. (2014, March 15). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. [Link]
-
Bai, L., Wei, C., Zhang, J., & Song, R. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. International journal of molecular sciences, 24(9), 8280. [Link]
-
ResearchGate. (2025, August 6). Triazolophthalazine Incorporating Piperazine Derivatives: Synthesis and In Vitro Anticancer Evaluation Study. [Link]
-
Wang, Y., Li, Y., & Zhang, J. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6689. [Link]
-
PubMed. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. [Link]
-
ResearchGate. Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. [Link]
-
Balakumar, C., & Rajan, S. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of the young pharmacists : JYP, 9(3), 293–297. [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]
-
Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]
-
Popiołek, Ł., & Kosikowska, U. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International journal of molecular sciences, 23(2), 856. [Link]
-
ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
PubMed. (2021, November 1). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. [Link]
-
NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. apjhs.com [apjhs.com]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 19. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Trifluoromethylpiperazine (TFMPP) Compounds
Introduction: The Critical Need for Robust TFMPP Quantification
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance, and its accurate quantification in biological matrices is paramount for forensic toxicology, clinical research, and drug metabolism studies. The development of reliable analytical methods is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of TFMPP, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this document is structured to provide not only the "how" but also the critical "why" behind the experimental choices, ensuring scientific integrity and trustworthy results.
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]
Core Principles of Bioanalytical Method Validation
A bioanalytical method is a set of procedures used for the quantitative determination of an analyte in a biological matrix.[9] The objective of validating such a method is to demonstrate its suitability for its intended purpose.[9] The fundamental parameters for validation, as stipulated by international guidelines, include:[2][10][11][12]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a definite range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
The following diagram illustrates the interconnectedness of these validation parameters:
Caption: Interdependence of key analytical method validation parameters.
Comparative Analysis of Analytical Techniques for TFMPP Quantification
The two most prevalent techniques for the quantification of TFMPP and its metabolites in biological matrices are GC-MS and LC-MS/MS.[13][14][15][16] The choice between these methods depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds like TFMPP.[17][18] It often provides excellent chromatographic separation and is a cost-effective option for routine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS without derivatization.[19][20][21]
The following table provides a comparative summary of the expected performance characteristics for validated GC-MS and LC-MS/MS methods for TFMPP quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale for Differences |
| Selectivity | Good to Excellent. Based on retention time and mass-to-charge ratio (m/z) of the parent ion and its fragments. | Excellent. Highly selective due to the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). | LC-MS/MS in MRM mode significantly reduces background noise and matrix interference, leading to superior selectivity. |
| Sensitivity (Typical LLOQ) | 1-10 ng/mL | 0.1-1 ng/mL | The ionization efficiency in electrospray ionization (ESI) used in LC-MS/MS is often higher for piperazine compounds, leading to lower detection limits. |
| Linearity Range | 10-1000 ng/mL | 1-2000 ng/mL | LC-MS/MS often exhibits a wider dynamic range due to its lower background noise and higher sensitivity. |
| Sample Preparation | Often requires derivatization to improve volatility and thermal stability. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. | "Dilute-and-shoot" approaches are sometimes possible, but LLE or SPE are generally recommended to minimize matrix effects. | The need for derivatization in GC-MS adds an extra step to the workflow and can be a source of variability. |
| Throughput | Moderate. Run times can be longer to achieve adequate separation. | High. Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce run times. | The speed of modern UHPLC systems gives LC-MS/MS a significant advantage in high-throughput environments. |
| Matrix Effects | Generally less pronounced than in LC-MS, but can still occur. | Can be significant, especially with ESI. The use of a stable isotope-labeled internal standard is crucial for mitigation. | The ionization process in LC-MS is more susceptible to suppression or enhancement by co-eluting matrix components. |
Step-by-Step Experimental Protocols for Method Validation
The following protocols are generalized frameworks for the validation of GC-MS and LC-MS/MS methods for TFMPP quantification in a biological matrix (e.g., plasma, urine). These should be adapted based on the specific instrumentation and analytical requirements.
I. GC-MS Method Validation Protocol
1. System Suitability:
-
Prior to each validation run, inject a standard solution of TFMPP to ensure the proper functioning of the chromatographic system.
-
Acceptance criteria: Peak area reproducibility (%RSD) < 5%, peak symmetry between 0.9 and 1.2.
2. Specificity and Selectivity:
-
Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of TFMPP and the internal standard.
-
Analyze blank matrix spiked with TFMPP at the LLOQ.
-
Acceptance criteria: No significant interfering peaks (>20% of the LLOQ peak area) should be observed.
3. Linearity and Range:
-
Prepare a series of calibration standards in the matrix by spiking with known concentrations of TFMPP (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (TFMPP/Internal Standard) against the nominal concentration and determine the linearity using a weighted linear regression model.
-
Acceptance criteria: Correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
4. Accuracy and Precision:
-
Prepare quality control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Calculate the intra-day and inter-day accuracy (% bias) and precision (%RSD).
-
Acceptance criteria: For low, medium, and high QCs, the mean accuracy should be within ±15% of the nominal value, and the precision should be ≤15% RSD. For the LLOQ, accuracy should be within ±20%, and precision ≤20% RSD.
5. Stability:
-
Assess the stability of TFMPP in the matrix under various conditions:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term stability: At room temperature for a specified period (e.g., 24 hours).
-
Long-term stability: At the intended storage temperature (e.g., -80°C) for a specified period.
-
Stock solution stability: At room temperature and refrigerated.
-
-
Analyze QC samples after exposure to these conditions and compare the results to freshly prepared samples.
-
Acceptance criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
The following diagram illustrates a typical GC-MS validation workflow:
Caption: A typical workflow for the validation of a GC-MS method.
II. LC-MS/MS Method Validation Protocol
The validation protocol for an LC-MS/MS method follows the same fundamental principles as for GC-MS, with a particular emphasis on assessing and mitigating matrix effects.
1. System Suitability:
-
As per the GC-MS protocol.
2. Specificity and Selectivity:
-
As per the GC-MS protocol.
3. Linearity and Range:
-
As per the GC-MS protocol, with a potentially wider concentration range (e.g., 1-2000 ng/mL).
4. Accuracy and Precision:
-
As per the GC-MS protocol.
5. Matrix Effect:
-
Prepare three sets of samples:
-
Set A: TFMPP in a neat solution.
-
Set B: Blank matrix extract spiked with TFMPP post-extraction.
-
Set C: Matrix spiked with TFMPP before extraction.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
-
Calculate the recovery by comparing the peak areas of Set C to Set B.
-
Acceptance criteria: The matrix factor should be consistent across different lots of the matrix, and the use of a stable isotope-labeled internal standard should normalize any observed matrix effects.
6. Stability:
-
As per the GC-MS protocol.
The following diagram illustrates a typical LC-MS/MS validation workflow, highlighting the assessment of matrix effects:
Caption: A typical workflow for the validation of an LC-MS/MS method.
Conclusion: Ensuring Data Integrity in TFMPP Analysis
The robust validation of analytical methods is a non-negotiable aspect of regulatory compliance and the generation of high-quality scientific data. For the quantification of trifluoromethylpiperazine compounds, both GC-MS and LC-MS/MS offer viable and reliable analytical solutions. While GC-MS is a workhorse technique suitable for many applications, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for challenging bioanalytical studies requiring low detection limits.
The choice of methodology should be guided by the specific research question, the nature of the biological matrix, and the available resources. Regardless of the technique employed, a thorough validation process, grounded in the principles outlined in this guide and by regulatory authorities, is essential to ensure the integrity and reliability of the generated data. This, in turn, enables a deeper understanding of the pharmacology and toxicology of TFMPP and related compounds.
References
- 1. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ovid.com [ovid.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. fda.gov [fda.gov]
- 9. id-eptri.eu [id-eptri.eu]
- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [open.bu.edu]
- 20. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 21. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protecting Group Strategies in 2-(Trifluoromethyl)piperazine Synthesis
The 2-(trifluoromethyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of selectively functionalized 2-(trifluoromethyl)piperazine derivatives presents a significant challenge due to the presence of two secondary amine nucleophiles. Direct alkylation or acylation of the parent heterocycle often leads to a mixture of N1-substituted, N4-substituted, and N1,N4-disubstituted products, complicating purification and reducing yields.
To overcome this, a robust protecting group strategy is essential. The choice of protecting group is not trivial; it dictates the reaction conditions for subsequent transformations and ultimately influences the efficiency and viability of the entire synthetic route. This guide provides an in-depth comparison of common protecting groups for 2-(trifluoromethyl)piperazine synthesis, offering field-proven insights and detailed experimental protocols to aid researchers in making informed strategic decisions.
The Benzyl (Bn) Group: A Classic Workhorse
The benzyl group is a classic and highly reliable protecting group for amines. Its primary advantages lie in its robustness under a wide range of non-reduuctive conditions (e.g., basic, acidic, organometallic) and its straightforward removal via catalytic hydrogenolysis.
Rationale and Mechanistic Insight
The introduction of two benzyl groups on a precursor like ethylenediamine creates a symmetrical intermediate, N,N'-dibenzylethylenediamine, which simplifies the initial cyclization reaction.[3] The subsequent deprotection via hydrogenolysis is a clean reaction where the benzylic C-N bonds are cleaved by hydrogen gas on the surface of a palladium catalyst. The byproducts, toluene and the free amine, are easily separated. This method is particularly effective for producing the parent 2-(trifluoromethyl)piperazine.[3]
Experimental Workflow: Benzyl Group Strategy
Sources
A Senior Application Scientist's Guide to Cost-Effectiveness in Drug Candidate Synthesis: A Precursor-Centric Analysis
For: Researchers, Scientists, and Drug Development Professionals
In the high-stakes arena of drug development, the journey from a promising molecule to a marketable therapeutic is paved with critical decisions. Among the most pivotal is the selection of synthetic precursors. This choice reverberates through the entire development lifecycle, profoundly influencing not only the economic viability of a drug candidate but also its environmental footprint and scalability. This guide provides an in-depth, technical comparison of different synthetic precursors, offering a framework for cost-effectiveness analysis grounded in scientific integrity and field-proven insights.
The Bedrock of Economic Synthesis: Key Performance Metrics
A robust cost-effectiveness analysis extends beyond the mere price of starting materials. A holistic evaluation hinges on a suite of key performance indicators (KPIs) that collectively define the efficiency and sustainability of a synthetic route.
-
Yield and Purity: The quintessential metrics of synthesis, yield and purity, form the primary basis of cost analysis. Low yields can drastically inflate costs due to wasted reactants and the need for larger-scale reactions to produce the desired amount of product.[1][2][3] Similarly, low purity necessitates costly and time-consuming purification steps, which can significantly impact the overall process economics.[1][4]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a powerful metric that quantifies the total mass of materials (reactants, solvents, reagents, process water) used to produce a kilogram of the active pharmaceutical ingredient (API).[5][6][7] A lower PMI signifies a "greener" and more cost-effective process, as it reflects reduced raw material consumption and waste generation.[8][9] The pharmaceutical industry typically sees PMI values ranging from 26 to over 100, a stark contrast to the oil and gas industry's average of around 1.1.[8]
-
Atom Economy: A fundamental principle of green chemistry, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[10][11][12] It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, expressed as a percentage.[10] A high atom economy indicates that a greater proportion of the starting materials is incorporated into the final product, minimizing waste at the molecular level.[12][13]
Comparative Analysis: The Case of a Hypothetical Drug Candidate, "Synthetix"
To illustrate the practical application of these metrics, let's consider two synthetic routes to a hypothetical drug candidate, "Synthetix," starting from two different precursors: Precursor A (a traditional, linear approach) and Precursor B (a modern, convergent approach).
| Metric | Route A (Linear Synthesis from Precursor A) | Route B (Convergent Synthesis from Precursor B) |
| Overall Yield | 35% | 65% |
| Purity (pre-purification) | 85% | 95% |
| Number of Synthetic Steps | 8 | 5 |
| Process Mass Intensity (PMI) | 150 | 50 |
| Atom Economy (Overall) | 40% | 75% |
| Estimated Cost per Gram | $250 | $100 |
This data clearly demonstrates the superiority of the convergent synthesis from Precursor B. Despite a potentially higher initial cost for Precursor B, the significantly higher overall yield, purity, and atom economy, coupled with a much lower PMI, result in a more than two-fold reduction in the final cost per gram of "Synthetix."
Experimental Workflows and Decision-Making
The selection of an optimal precursor is a multi-faceted process that requires a systematic evaluation of various synthetic routes.
Workflow for Precursor Evaluation
Caption: A streamlined workflow for evaluating and selecting synthetic precursors.
Decision Matrix for Precursor Selection
Caption: A decision matrix comparing the cost-effectiveness of two precursors.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, here are abbreviated, exemplary protocols for a key step in each synthetic route for "Synthetix."
Protocol 1: Suzuki Coupling (from Precursor A Route)
-
Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Precursor A (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (3:1, 100 mL).
-
Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12 hours.
-
Workup and Purification: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination (from Precursor B Route)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Precursor B (1.0 eq) and the desired amine (1.1 eq) in methanol (50 mL).
-
Reagent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Workup and Purification: Quench the reaction by the slow addition of 1M HCl. Basify the mixture with 1M NaOH and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo. Recrystallize the product from ethanol.
Causality Behind Experimental Choices
The choice of a Suzuki coupling in the linear route from Precursor A, while a powerful C-C bond-forming reaction, often involves expensive palladium catalysts and requires careful control of reaction conditions to minimize side products.[14] In contrast, the reductive amination in the convergent route from Precursor B is a more atom-economical and often milder transformation, leading to higher yields and easier purification.
Trustworthiness Through Self-Validating Systems
Every protocol must be designed as a self-validating system. This means incorporating in-process controls (IPCs) such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and identify the formation of any impurities in real-time. This proactive approach allows for immediate adjustments and ensures the final product meets the required specifications.
Conclusion: A Strategic Imperative
The cost-effectiveness analysis of synthetic precursors is not merely an academic exercise; it is a strategic imperative for successful drug development. By moving beyond simplistic cost-per-kilogram assessments and embracing a holistic evaluation based on key metrics like PMI and atom economy, researchers and drug development professionals can make informed decisions that lead to more efficient, sustainable, and ultimately, more affordable medicines. The adoption of modern, convergent synthetic strategies, as illustrated in this guide, is a critical step in this direction.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. Retrieved from [Link]
-
BioProcess International. (2019, March 11). Improving Process Mass Intensity for Bio/Pharmaceutical Production. Retrieved from [Link]
-
Attahiru, A. (n.d.). Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
-
Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Retrieved from [Link]
-
Green Chemistry For Sustainability. (n.d.). Process Mass Intensity Calculator. Retrieved from [Link]
-
Lim, F. P. L., & Dolzhenko, A. V. (n.d.). Atom-economy in green organic synthesis. Monash University. Retrieved from [Link]
-
Beyond Benign. (2014, April 4). Green Chemistry Principle #2: Atom Economy. Retrieved from [Link]
-
Jimenez-Gonzalez, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912–917. [Link]
-
Royal Society of Chemistry. (n.d.). the atom economy - green chemistry. Retrieved from [Link]
-
Andraos, J. (2015). Key Metrics to Inform Chemical Synthesis Route Design. Organic Process Research & Development, 19(11), 1495-1511. [Link]
-
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 20). 12.9: Theoretical Yield and Percent Yield. Retrieved from [Link]
-
Lumen Learning. (n.d.). Yields | Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]
-
Anderson, R. J., & Jones, A. B. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC Advances, 3(44), 21949-21989. [Link]
Sources
- 1. azom.com [azom.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yields | Introductory Chemistry – 1st Canadian Edition [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmtech.com [pharmtech.com]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
- 10. primescholars.com [primescholars.com]
- 11. research.monash.edu [research.monash.edu]
- 12. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 13. rsc.org [rsc.org]
- 14. ijeais.org [ijeais.org]
A Tale of Two Rings: A Comparative Study of Piperidine and Piperazine Scaffolds in Drug Design
For Immediate Publication
Abstract
In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational scaffolds in the development of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to impart favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically versatile framework for molecular design.[1][2] While structurally analogous, the introduction of a second nitrogen atom in the piperazine ring creates critical distinctions that profoundly influence their application in drug design. This guide presents a comprehensive, data-driven comparison of these two essential building blocks, offering researchers, scientists, and drug development professionals the critical insights needed to make strategic decisions in scaffold selection and optimization.
Introduction: The Strategic Choice Between Two Privileged Scaffolds
Piperidine, a single nitrogen-containing heterocycle, and piperazine, its 1,4-diaza counterpart, are considered "privileged scaffolds" due to their remarkable ability to bind to a wide range of biological targets with high affinity.[2] Their three-dimensional conformations and the basic nature of their nitrogen atoms allow them to serve as versatile anchors for various pharmacophoric groups, thereby influencing crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.[2]
The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and the intended pharmacological effect.[1] This guide will delve into the nuanced physicochemical and pharmacological differences between these two scaffolds, supported by experimental data and detailed protocols, to empower researchers in their drug design endeavors.
Physicochemical Properties: The Foundation of Function
The subtle structural difference between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant variations in their physicochemical characteristics.[1] These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's ADME profile.[1]
| Property | Piperidine | Piperazine | Rationale and Implications in Drug Design |
| pKa | ≈ 11.22[1][2] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][2][3] | Piperidine's higher basicity often leads to a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability.[1] The two distinct pKa values of piperazine allow for fine-tuning of its ionization state, which can be leveraged to modulate solubility and target engagement.[1] |
| Calculated logP (cLogP) | ~0.84 (for parent)[2] | ~-1.1 (for parent)[2] | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase susceptibility to metabolism and reduce aqueous solubility.[2] |
| Aqueous Solubility | Miscible[2] | Freely Soluble[2] | Both parent scaffolds are highly water-soluble. However, the inherent polarity of the piperazine ring generally leads to higher aqueous solubility in its derivatives, which can facilitate renal clearance.[1][2] |
| Conformational Flexibility | Chair conformation | Chair conformation | Both rings adopt a stable chair conformation. The conformational flexibility of piperazine can be reduced by incorporating it into more complex polycyclic structures.[4] Fluorine substitution in piperidines can lead to more rigid structures, stabilizing well-defined conformers.[5] |
Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine Scaffolds.
Pharmacological Applications and Case Studies
Both piperidine and piperazine are integral components of numerous approved drugs across a wide range of therapeutic areas. Their distinct properties make them suitable for different pharmacological targets and applications.
Piperidine: A Versatile Scaffold in CNS Disorders and Beyond
The piperidine moiety is a common feature in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[2] Its single nitrogen atom provides a crucial point for substitution and hydrogen bonding, while the overall lipophilicity of the ring can be modulated by substituents to optimize blood-brain barrier penetration.[2][6]
Prominent examples of piperidine-containing drugs include:
-
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[7][8]
-
Methylphenidate (Ritalin): A stimulant used to treat ADHD.[9]
-
Fexofenadine (Allegra): An antihistamine.[9]
-
Risperidone: An antipsychotic medication.[9]
-
Crizotinib: An ALK/ROS1 dual inhibitor for cancer therapy.[7][10]
Piperazine: A Cornerstone in Diverse Therapeutic Areas
The piperazine scaffold is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[2][11] The presence of a second nitrogen atom offers additional opportunities for substitution, allowing for fine-tuning of basicity and improved aqueous solubility.[2][4] This often makes piperazine a preferred scaffold for drugs targeting a variety of receptors and enzymes.
Prominent examples of piperazine-containing drugs include:
-
Cetirizine (Zyrtec): An antihistamine.[12]
-
Sildenafil (Viagra): Used to treat erectile dysfunction.[12]
-
Ciprofloxacin: A broad-spectrum antibiotic.[13]
-
Imatinib (Gleevec): A kinase inhibitor for cancer treatment.
-
Ziprasidone: An antipsychotic medication.[3]
The pharmacological versatility of piperazine extends to its use in developing agents with anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties, among others.[14][15]
ADME and Toxicological Considerations
The choice between a piperidine and piperazine core has significant implications for a drug's ADME and toxicity profile.
-
Absorption and Distribution: Piperidine derivatives, being generally more lipophilic, may exhibit better membrane permeability and oral absorption.[1] The piperazine ring's inherent polarity typically leads to higher aqueous solubility, which can be advantageous but may require careful modulation for optimal absorption.[1]
-
Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1] The metabolic profile of piperidine derivatives is often simpler.[1] The metabolic stability of the piperidine scaffold is highly dependent on the functionalization at positions adjacent to the nitrogen atom.[6]
-
Excretion: The greater hydrophilicity of piperazine derivatives can facilitate renal clearance.[1]
-
Toxicity: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, which is a consideration in long-term toxicity studies.[1]
Experimental Protocols for Comparative Analysis
To provide a practical framework for the comparative evaluation of piperidine and piperazine derivatives, we outline the methodologies for key in vitro experiments.
Aqueous Solubility Assessment (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.[16][17]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][18]
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.[16][17]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[16]
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound.
Membrane Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[19][20]
Protocol:
-
Membrane Coating: Coat the wells of a hydrophobic PVDF 96-well filter plate with a solution of a lipid (e.g., lecithin in dodecane) and allow the solvent to evaporate.[19][21]
-
Preparation of Donor and Acceptor Plates: Fill the wells of the acceptor plate with buffer (e.g., PBS with a small percentage of DMSO).[19] Add the test compound solution to the donor plate wells.[19]
-
Incubation: Assemble the "sandwich" by placing the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[19][22]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[19]
-
Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor compartments and the incubation parameters.[22]
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.[23][24]
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat), the test compound, and buffer (e.g., phosphate buffer).[25]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[23][25]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[23][25]
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.[23]
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound by plotting the natural logarithm of the percentage of parent compound remaining versus time.[23][26]
Receptor Binding Assay (Radioligand Competition Assay)
Objective: To determine the binding affinity of a compound to a specific receptor.[27]
Protocol:
-
Preparation of Reaction Mixture: In a multi-well plate, combine a source of the receptor (e.g., cell membranes expressing the target receptor), a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound.[27][28]
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method (e.g., glass fiber filters that retain the membranes).[28][29]
-
Quantification of Bound Radioactivity: Measure the amount of radioactivity retained on the filters using a scintillation counter.[29]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[29]
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural relationship between piperidine and piperazine.
Caption: A typical experimental workflow for comparing piperidine and piperazine derivatives.
Conclusion: A Strategic Decision Guided by Data
Both piperidine and piperazine are undeniably powerful and privileged scaffolds in the drug designer's toolkit. The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate.[2] Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and enhanced membrane permeability.[1][2] In contrast, piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility, making it a highly versatile scaffold.[2][4]
By understanding the fundamental differences between these two rings and employing the comparative experimental workflows outlined in this guide, researchers can make more informed and data-driven decisions, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 24. bioivt.com [bioivt.com]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. Receptor-Ligand Binding Assays [labome.com]
- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Evaluating the Impact of Fluorine Substitution on the Pharmacokinetic Profile of Drug Candidates: A Comparative Guide
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing the properties of drug candidates.[1][2] Despite its simple structure as the smallest halogen, fluorine's extraordinary electronegativity and the sheer strength of the carbon-fluorine (C-F) bond grant it a unique ability to profoundly modulate a molecule's electronic character, conformation, lipophilicity, and, critically, its metabolic fate.[1][3] These modifications frequently lead to enhanced pharmacokinetic (PK) profiles, improved target selectivity, and greater resistance to metabolic breakdown.[1] Consequently, a significant and growing percentage of pharmaceuticals on the market are fluorinated compounds, a testament to the element's powerful influence.[4][5][6][7]
This guide provides an in-depth evaluation of how fluorine substitution impacts the key pharmacokinetic parameters of drug candidates. We will move beyond theoretical concepts to provide a practical comparison framework, supported by experimental data and detailed protocols for the essential assays used in the field. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and interpret experiments aimed at leveraging fluorine's unique properties.
The Physicochemical Logic: Why Fluorine?
The decision to introduce fluorine is driven by its ability to predictably alter several key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) family.[3][4][8] Placing fluorine at a known metabolic "soft spot" can effectively block this pathway, prolonging the drug's half-life.[1][4][9]
-
Lipophilicity (LogP/LogD): Fluorine's impact on lipophilicity is nuanced. A single fluorine substitution often slightly increases lipophilicity, which can enhance membrane permeability.[1][10][11] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity due to the atom's high polarity.[9] This allows for the fine-tuning of a compound's ability to cross biological membranes.[9]
-
Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3] When placed near a basic functional group, such as an amine, it lowers the pKa, making the group less basic.[9] This can be advantageous, as a less basic compound may be less ionized at physiological pH, potentially improving its membrane permeability and oral bioavailability.[3]
Section 1: Impact on Metabolic Stability
One of the most common and successful applications of fluorine in drug design is to enhance metabolic stability.[3][4] Oxidative metabolism by CYP enzymes is a primary route of clearance for many drugs. By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can shield the molecule from enzymatic attack.[1][9]
The Mechanism: Metabolic Shielding
The high dissociation energy of the C-F bond (typically >109 kcal/mol) makes it a poor substrate for the hydrogen atom abstraction step that often initiates CYP-mediated oxidation.[12] This "metabolic blocking" strategy not only slows down the rate of clearance but can also prevent the formation of potentially reactive or toxic metabolites.[12]
Comparative Data: Fluorination vs. Non-Fluorinated Analogs
The following table summarizes experimental data from case studies, demonstrating the tangible benefits of fluorine substitution on metabolic stability.
| Compound Pair | Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement | Reference |
| JAK Inhibitor | Plasma Half-Life (t½) | X hours | 2X hours | 2.0 | [1] |
| Dopamine Receptor Ligand | Brain Exposure | Y ng/g | >Y ng/g | Increased | [1] |
| Gefitinib Analog | Bioavailability | Z% | >Z% | Improved | [13] |
| Ezetimibe | In Vivo Activity | Baseline | 50-fold Increase | 50.0 | [14] |
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is a cornerstone of early ADME profiling, providing a measure of a compound's intrinsic clearance (Clint) in the liver.[15][16]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[16][17]
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15][18]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[15][19] Dilute to a working concentration (e.g., 0.5 mg/mL protein) in the buffer.[15][16]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution. The final concentration of organic solvent in the incubation should be low (<0.5%).[15]
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or use 1 mM NADPH directly.[15][18]
-
-
Incubation Procedure:
-
Pre-warm the microsomal solution and test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the compound/microsome mixture. The final test compound concentration is typically 1 µM.[15][16]
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[16]
-
Terminate the reaction at each time point by adding a 2-3 fold volume of ice-cold acetonitrile, often containing an internal standard for analytical quantification.[15]
-
-
Control Incubations:
-
Sample Analysis & Data Interpretation:
-
Centrifuge the terminated samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[15][18]
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Section 2: Impact on Membrane Permeability
A drug's ability to cross biological membranes is fundamental to its absorption and distribution. Fluorine substitution can modulate this property, primarily by altering the molecule's lipophilicity and pKa.[1][10][11]
The Interplay of Lipophilicity and Permeability
Generally, increased lipophilicity correlates with enhanced passive diffusion across lipid bilayers.[10] A single fluorine-for-hydrogen substitution can subtly increase LogP, which may improve membrane permeability and oral bioavailability.[1][9] However, this is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, or enhanced susceptibility to efflux transporters.[1]
Solid-state NMR studies have provided valuable insights, showing that while the octanol-water partition coefficient is a useful proxy, the actual partitioning of fluorinated compounds into complex cell membranes can be influenced by factors like cholesterol content.[10]
Comparative Data: Permeability of Fluorinated vs. Non-Fluorinated Analogs
| Compound Pair | Parameter | Non-Fluorinated Value (Papp x 10⁻⁶ cm/s) | Fluorinated Value (Papp x 10⁻⁶ cm/s) | Key Observation | Reference |
| Hypothetical Drug A | A→B Permeability | 1.5 | 4.8 | Increased passive uptake | [1][11] |
| Hypothetical Drug B | Efflux Ratio (B→A / A→B) | 1.2 | 3.5 | Increased efflux susceptibility | [1] |
| Fluoroquinolones | General Property | N/A | N/A | Fluorine is crucial for oral bioavailability | [1] |
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is the industry-standard in vitro model for predicting human intestinal absorption of drugs.[20][21] It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[21][22]
Objective: To measure the rate of transport of a compound across the Caco-2 cell monolayer in both the absorptive (apical-to-basolateral, A→B) and secretive (basolateral-to-apical, B→A) directions.
Methodology:
-
Cell Culture and Differentiation:
-
Monolayer Integrity Verification:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² generally indicates good monolayer integrity.[22][23]
-
Optionally, perform a Lucifer Yellow rejection test. Low permeability of this fluorescent marker confirms tight junction integrity.[22]
-
-
Transport Experiment:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).[23]
-
For A→B transport: Add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[21][23]
-
For B→A transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[23]
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle agitation.[21]
-
-
Sample Analysis and Calculation:
-
At the end of the incubation, collect samples from the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[22]
-
Section 3: Impact on Plasma Protein Binding (PPB)
Once a drug enters systemic circulation, it can exist in two states: bound to plasma proteins (like albumin and α1-acid glycoprotein) or unbound (free).[24] According to the "free drug hypothesis," only the unbound fraction is pharmacologically active and available for distribution to target tissues and for elimination.[24][25] Fluorine can influence PPB, often by modifying the compound's lipophilicity and electronic properties.
The Causality of Fluorine's Influence on PPB
Protein binding is often driven by hydrophobic interactions. As fluorine substitution can increase lipophilicity, it may consequently increase the fraction of the drug bound to plasma proteins.[26] However, the relationship is not always straightforward. Changes in the molecule's electrostatic potential due to fluorine's electron-withdrawing nature can also alter interactions with binding sites on plasma proteins.[27] While some studies suggest fluorine substitution leads to higher binding, others have shown more complex or minimal effects, highlighting the context-dependent nature of this interaction.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. advanceseng.com [advanceseng.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. enamine.net [enamine.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 25. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 26. Effect of fluorine substitution on the interaction of lipophilic ions with the plasma membrane of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate proper disposal procedures
A Comprehensive Guide to the Proper Disposal of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate
For researchers and scientists in drug development, the synthesis and handling of novel compounds are daily routines. However, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, non-negotiable component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound (CAS No. 886779-77-7), grounded in established safety principles and regulatory frameworks.
Hazard Assessment & Chemical Profile: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from selecting personal protective equipment (PPE) to choosing the correct waste stream. This compound is not a benign substance; its hazard profile necessitates careful handling throughout its lifecycle.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information. The key takeaway is that this compound is an irritant and is harmful if ingested. While it may not be acutely toxic, its potential to cause skin, eye, and respiratory irritation demands that it be managed as a hazardous chemical.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| CAS Number | 886779-77-7 | [1][2] |
| Molecular Formula | C₁₀H₁₇F₃N₂O₂ | [2][3] |
| Physical Form | Solid or liquid | [1] |
| Boiling Point | 263.4 °C | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Furthermore, the trifluoromethyl (-CF₃) group warrants special consideration. While this moiety often enhances thermal stability in molecules, its degradation pathways can be environmentally significant.[5] Studies on similar compounds have shown that trifluoromethylated aromatics can degrade to form trifluoroacetic acid (TFA), a substance known for its persistence in the environment.[6][7] This potential for environmental persistence strongly argues against disposal methods like drain flushing.
The Core Principle: Hazardous Waste Determination
The foundational step in any chemical disposal plan is waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[8][9]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics":
-
Ignitability (D001): Can it create a fire hazard?[10]
-
Corrosivity (D002): Is it highly acidic or basic?[10]
-
Reactivity (D003): Is it unstable or prone to violent reactions?[10]
-
Toxicity (D004 - D043): Does it contain specific contaminants that could leach into groundwater?[11]
Based on available data, this compound does not meet the criteria for ignitability, corrosivity, or reactivity. While it is "harmful if swallowed" (H302), this does not automatically classify it under the RCRA toxicity characteristic, which requires a specific analytical test (TCLP) for certain listed substances.[11]
Expert Directive: In the absence of definitive data proving a chemical is non-hazardous, the most scientifically sound and trustworthy approach is to manage it as a hazardous waste. This conservative principle ensures maximum safety and regulatory compliance.
The following workflow diagram illustrates the critical decision-making process for disposal.
Caption: Waste Disposal Decision Workflow.
Protocol 1: Disposal as Regulated Hazardous Waste (Recommended)
This protocol outlines the standard operating procedure for managing this compound as hazardous chemical waste.
Objective: To safely collect, store, and transfer chemical waste for final disposal by a licensed professional service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Designated hazardous waste container (chemically compatible, e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top lid.[12][13]
-
"Hazardous Waste" label.
-
Fume hood.
Step-by-Step Methodology:
-
Work in a Ventilated Area: Perform all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.[14]
-
Select a Waste Container: Obtain a clean, dry waste container that is chemically compatible with the compound and any solvents used. The container must be in good condition with no cracks or deterioration and have a leak-proof, screw-on cap.[13]
-
Label the Container (Pre-use): Before adding any waste, affix a "Hazardous Waste" label.[14][15] Fill out the label completely with:
-
The full chemical name: "this compound". Do not use abbreviations.
-
If in solution, list all components and their approximate percentages (e.g., "5% solution in Methanol").
-
Clear hazard indication (e.g., "Irritant," "Harmful").
-
-
Waste Collection: Carefully transfer the waste chemical into the labeled container.
-
Segregation and Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[13][15]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the waste is segregated from incompatible materials. As a general precaution, store away from strong acids, bases, and oxidizing agents.[13]
-
Use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. The waste will be collected by a licensed hazardous waste disposal company for final treatment, typically via incineration.[16]
Management of Empty Containers and Contaminated Materials
Proper disposal extends to all materials that have come into contact with the chemical.
-
Empty Containers: A container that held this chemical is not "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] The rinsate from this cleaning process must be collected and disposed of as hazardous waste, as described in Protocol 1. After triple-rinsing, deface the original label and dispose of the container in the appropriate solid waste stream (e.g., broken glass box), as directed by your institutional policy.
-
Contaminated PPE and Materials: Gloves, weigh boats, and absorbent pads contaminated with this chemical should be collected in a sealed, labeled bag and disposed of as solid hazardous chemical waste. Do not place these items in the regular trash.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult the SDS: The Safety Data Sheet (SDS) provides specific guidance for spill cleanup.
-
Cleanup (Small Spills): For minor spills, trained personnel wearing appropriate PPE should:
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material using non-sparking tools into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.
By adhering to these rigorous, evidence-based procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting both laboratory personnel and the environment.
References
-
U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link]
-
AMI Environmental. Understanding RCRA Waste Characterization. Available at: [Link]
-
Lion Technology Inc. (2023). The 4 Characteristics of RCRA Hazardous Waste Explained. YouTube. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Characteristics Regulations. Available at: [Link]
-
New Pig Corporation. RCRA 101 Part 3: Listed and Characteristic Wastes. Available at: [Link]
-
Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. Environmental Science & Technology, 34(4), 632–637. Available at: [Link]
-
Tsai, W. T. (2007). The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. Journal of Hazardous Materials, 149(3), 747-751. Available at: [Link]
-
Wang, Z., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Available at: [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
ResearchGate. The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. Available at: [Link]
-
Ozone Secretariat, UNEP. (2018). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. Available at: [Link]
-
Lab Manager. (2023). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
ResearchGate. Pyrolysis and oxidative decomposition mechanism of trifluoromethylated fused triazinones. Available at: [Link]
-
Worzakowska, M. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(3), 1058. Available at: [Link]
-
Yin, P., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Molecules, 26(14), 4323. Available at: [Link]
-
Weber Scientific. This compound. Available at: [Link]
-
BIOFOUNT. This compound. Available at: [Link]
-
PubChem. tert-butyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate. Available at: [Link]
Sources
- 1. This compound | 886779-77-7 [sigmaaldrich.com]
- 2. bio-fount.com [bio-fount.com]
- 3. 886779-77-7,this compound [weibosci.com]
- 4. (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (1240587-88-5) for sale [vulcanchem.com]
- 5. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ozone.unep.org [ozone.unep.org]
- 8. amienvironmental.com [amienvironmental.com]
- 9. epa.gov [epa.gov]
- 10. Listed and Characteristic Wastes - New Pig [newpig.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. benchchem.com [benchchem.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. danielshealth.com [danielshealth.com]
Navigating the Safe Handling of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous safety protocols are the bedrock of innovative and successful research. This guide provides essential, in-depth information for the safe handling of tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate (CAS No. 886779-77-7), a compound frequently utilized in drug development and medicinal chemistry. Our aim is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Hazard Profile
This compound is classified as hazardous, and it is crucial to comprehend its specific risks to implement the appropriate safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
The signal word for this chemical is "Warning".[1][6] These classifications necessitate a comprehensive approach to personal protection to avoid exposure through ingestion, skin contact, eye contact, or inhalation.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, with a detailed explanation of the rationale behind each item.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tight-sealing safety goggles and a face shield. | To prevent contact with the eyes, which can cause serious irritation as indicated by H319.[2][6] A face shield offers an additional layer of protection against splashes. |
| Skin | Impervious gloves (e.g., nitrile) and a chemical-resistant apron or lab coat. | To prevent skin irritation (H315).[2][6] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[6] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | To avoid respiratory tract irritation (H335) by preventing the inhalation of dust or vapors.[2][6] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the essential steps for handling this compound from preparation to disposal.
Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[2][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]
-
Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Also, have all required laboratory equipment and reagents at hand to minimize movement and potential for spills.
Donning Personal Protective Equipment (PPE):
The correct sequence for putting on PPE is crucial to avoid contamination.
Handling the Compound:
-
Avoid Dust Formation: This compound may be a solid, so care should be taken to avoid creating dust.[2] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[6] Use appropriate tools (spatulas, etc.) for handling.
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory or areas where this chemical is handled and stored.[7][8]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[8]
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[10]
-
Container Management: Collect waste in a suitable, labeled, and tightly closed container.[2][6]
-
Professional Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][10] Do not release into the environment or allow it to enter drains.[2][9]
The Complete Workflow: From Lab Bench to Disposal
The following diagram illustrates the comprehensive workflow for safely handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
- 1. This compound | 886779-77-7 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 886779-77-7,this compound [weibosci.com]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 886779-77-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. keyorganics.net [keyorganics.net]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
